molecular formula C11H9FN2O B1469221 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde CAS No. 1344313-03-6

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Katalognummer: B1469221
CAS-Nummer: 1344313-03-6
Molekulargewicht: 204.2 g/mol
InChI-Schlüssel: LYVOBFWRDAYPPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS 1694444-07-9) is a high-value chemical building block with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol . This compound features a benzaldehyde core strategically functionalized with a fluorine atom and a 1-methyl-1H-pyrazol-5-yl group, making it a versatile scaffold for synthetic and medicinal chemistry research . It is particularly useful as a key intermediate in the synthesis of more complex molecules, such as pharmaceutical compounds. Substituted benzaldehyde derivatives similar to this compound have been investigated for their potential in increasing tissue oxygenation, highlighting the relevance of this structural class in drug discovery . As a reagent, the aldehyde group is a reactive handle for further chemical transformations, including condensation reactions and the formation of heterocyclic systems. This product is intended for research and further manufacturing applications only. It is not for medicinal, edible, or veterinary use.

Eigenschaften

IUPAC Name

4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVOBFWRDAYPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 1-methyl-1H-pyrazol-5-yl substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structural properties, and medicinal chemistry applications of 1-methyl-1H-pyrazol-5-yl substituted benzaldehydes . This document is structured to provide actionable intelligence for drug discovery professionals, moving beyond standard reviews to offer protocol-level guidance and mechanistic insight.

Core Domain: Medicinal Chemistry & Organic Synthesis Target Scaffold: 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (and isomers)[1][2]

Executive Summary

The 1-methyl-1H-pyrazol-5-yl benzaldehyde scaffold represents a critical "privileged structure" in modern drug discovery. Unlike its more common 3-yl and 4-yl isomers, the 5-yl regioisomer offers unique steric and electronic vectors that are highly valued in kinase inhibition (e.g., p38 MAPK, JNK3) and protein-protein interaction modulation.

The aldehyde functionality serves as a versatile "warhead" or handle for late-stage diversification—enabling rapid access to benzylamines (via reductive amination), styrenes (via Wittig/Horner-Wadsworth-Emmons), or heterocycle-fused derivatives. However, the synthesis of the 5-yl isomer is historically plagued by regioselectivity issues during ring construction. This guide prioritizes regiochemically definitive routes —specifically C5-lithiation/Suzuki coupling —over classical cyclocondensation methods to ensure structural integrity in SAR campaigns.

Structural Analysis & Pharmacophore Logic

The Regioisomer Distinction

In medicinal chemistry, the vector of the substituent on the pyrazole ring dictates the binding mode.

  • 1-Methyl-1H-pyrazol-3-yl: The aryl group is distal to the N-methyl group.

  • 1-Methyl-1H-pyrazol-4-yl: Linear geometry, often used as a phenyl bioisostere.

  • 1-Methyl-1H-pyrazol-5-yl (Target): The aryl group is proximal to the N-methyl group. This creates a specific steric clash (atropisomerism potential) and positions the N2 nitrogen for hydrogen bond acceptance in a unique spatial orientation relative to the aryl ring.

Electronic Properties

The pyrazole ring is electron-rich, but the N-methyl group at position 1 exerts an inductive effect. In the 5-yl isomer, the lone pair of N1 is involved in aromaticity, while N2 is available as a hydrogen bond acceptor (HBA). The benzaldehyde moiety acts as an electron-withdrawing group (EWG), making the system a "push-pull" electronic conduit suitable for tuning dipole moments in active sites.

Synthetic Methodologies: Integrity & Causality

To guarantee the production of the correct isomer, we evaluate two primary routes. Route A is recommended for high-value medicinal chemistry applications due to its unambiguous regiochemistry.

Route A: The "Directing Group" Strategy (Recommended)

Mechanism: C5-Lithiation followed by Suzuki-Miyaura Coupling.

  • Causality: The proton at C5 of 1-methylpyrazole is the most acidic (pKa ~29) due to the inductive electron-withdrawing effect of the adjacent sp3 nitrogen (N1) and the coordination ability of N2 to lithium. This allows for exclusive deprotonation at C5 using n-BuLi, avoiding the mixture of isomers seen in hydrazine condensations.

  • Validation: Quenching the C5-lithio species with triisopropyl borate yields the 5-boronic acid, which is then coupled to a bromobenzaldehyde.

Route B: Cyclocondensation (Classical)

Mechanism: Reaction of methylhydrazine with 1,3-dicarbonyl equivalents.

  • Risk: Reaction of methylhydrazine with a 1,3-diketone often yields a mixture of 3-yl and 5-yl isomers (typically 1:1 to 4:1 ratios) because the nucleophilic hydrazine nitrogens have similar reactivity profiles towards the electrophilic carbonyls.

  • Optimization: Use of fluorinated solvents (e.g., HFIP) can shift regioselectivity, but purification remains a bottleneck.

Visualization: Synthetic Workflows[3]

Synthesis_Workflow Start 1-Methylpyrazole Lithiation C5-Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Directed Deprotonation Boronate Pyrazol-5-yl Boronate Lithiation->Boronate B(OiPr)3 Quench Coupling Suzuki Coupling (Pd-Cat, Base, Ar-Br) Boronate->Coupling Transmetallation Product 4-(1-Methyl-1H-pyrazol-5-yl) benzaldehyde Coupling->Product Reductive Elimination Alternative Alt: Cyclocondensation (Regio-mixture risk) Alternative->Product Low Yield/Purity

Figure 1: Comparative synthetic workflow highlighting the regiochemical precision of the lithiation/coupling route (Route A) versus the classical condensation approach.

Detailed Experimental Protocol

Objective: Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde via Suzuki Coupling.

Materials
  • Substrate: 4-Bromobenzaldehyde (1.0 equiv)

  • Coupling Partner: (1-Methyl-1H-pyrazol-5-yl)boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or XPhos Pd G2 (for difficult substrates)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • System Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon. This eliminates oxygen which poisons the Pd(0) species.

  • Charging: Add 4-bromobenzaldehyde (1.85 g, 10 mmol), the pyrazole boronate (2.50 g, 12 mmol), and Pd(dppf)Cl₂ (408 mg, 0.5 mmol) to the flask.

  • Solvation: Add 1,4-Dioxane (40 mL) and stir to dissolve.

  • Activation: Add the aqueous K₂CO₃ solution (15 mL). Note: The biphasic system requires vigorous stirring to facilitate phase transfer.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS. The aldehyde carbonyl is robust under these basic conditions for short durations.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). The organic layer contains the product.[3][4]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR.

    • Diagnostic Signal: Look for the pyrazole C4-H singlet around δ 6.3–6.5 ppm and the aldehyde proton at δ 10.0 ppm.

Medicinal Chemistry Applications

The 1-methyl-1H-pyrazol-5-yl moiety serves as a robust scaffold in several therapeutic areas.

Kinase Inhibition (p38 MAPK & JNK)

The 5-yl isomer geometry mimics the "gatekeeper" interactions seen in many ATP-competitive inhibitors. The N2 nitrogen can accept a hydrogen bond from the hinge region of the kinase (e.g., Met109 in p38α), while the phenyl ring (derived from the benzaldehyde) occupies the hydrophobic pocket II.

Metabolic Stability

Compared to a simple phenyl ring, the pyrazole is less prone to oxidative metabolism (CYP450). However, the N-methyl group can be a site of metabolic demethylation. Deuteration of the N-methyl group (N-CD₃) is a common strategy to extend half-life in this scaffold.

Data Summary: Route Comparison
FeatureRoute A: Suzuki CouplingRoute B: Cyclocondensation
Regio-fidelity High (>99:1) Low (Mixtures common)
Scalability Moderate (Cost of Boronate)High (Cheap reagents)
Functional Group Tolerance High (Compatible with CHO, CN, NO₂)Low (Aldehydes react with hydrazine)
Step Count 2 (from commercial pyrazole)1 (from diketone)

Signaling Pathway & SAR Logic

SAR_Logic Scaffold 1-Methyl-1H-pyrazol-5-yl Benzaldehyde Target_Kinase Kinase Hinge Binding (N2 Acceptor) Scaffold->Target_Kinase Interaction Target_Pocket Hydrophobic Pocket (Phenyl Ring) Scaffold->Target_Pocket Interaction Target_Solubility Solubility/Metabolism (N-Methyl) Scaffold->Target_Solubility Modulation Downstream Downstream Derivatization (Reductive Amination) Scaffold->Downstream Aldehyde Reactivity

Figure 2: Structure-Activity Relationship (SAR) map demonstrating how the scaffold interacts with biological targets and offers synthetic utility.

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • Suzuki Coupling of Heterocycles: Billingsley, K., Buchwald, S. L. "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Cl Substrates." Journal of the American Chemical Society, 2007.[5]

  • C5-Lithiation of 1-Methylpyrazole: Begtrup, M., et al. "Lithiation of 1-substituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 1, 1988.

  • Medicinal Utility (p38 Kinase): Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002.

  • General Review of Pyrazoles: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

Sources

Methodological & Application

Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors using 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of kinase inhibitors—specifically targeting the MAPK/ERK pathway —utilizing 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a critical pharmacophore building block.

Abstract

This guide provides a comprehensive protocol for the synthesis of next-generation kinase inhibitors derived from 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Compound 1) . This specific aldehyde intermediate is a "privileged structure" in medicinal chemistry, frequently serving as the "Left-Hand Side" (LHS) moiety in inhibitors targeting ERK1/2 , p38 MAPK , and FGFR . Its unique substitution pattern—combining a fluorine atom for metabolic stability and a pyrazole ring for hydrogen-bonding interactions—enhances potency and selectivity within the ATP-binding pocket.

Introduction & Pharmacophore Significance

The 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl motif is designed to exploit specific interactions within the kinase hinge region and the gatekeeper pocket.

  • Fluorine Substitution (C4): Modulates the pKa of the phenyl ring, improves metabolic stability against P450 oxidation, and induces a twisted conformation relative to the pyrazole, which is often critical for binding selectivity.

  • Pyrazole Ring (C3): Acts as a hydrogen bond acceptor/donor system. The N-methyl group at position 1 (of the pyrazole) provides hydrophobic bulk that can displace water molecules in the solvent-exposed region or interact with the P-loop.

Retrosynthetic Logic

The synthesis of the final inhibitor typically converges via a Reductive Amination between the title aldehyde (LHS) and a heterocyclic amine (RHS).

Retrosynthesis Target Target Kinase Inhibitor (ERK/FGFR Class) Aldehyde 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl) benzaldehyde (Compound 1) Target->Aldehyde Reductive Amination (C-N Bond Formation) Amine Heterocyclic Amine Core (e.g., Pyrrolopyridine/Piperidine) Target->Amine Precursors 3-Bromo-4-fluorobenzaldehyde + 1-Methyl-1H-pyrazol-5-ylboronic acid Aldehyde->Precursors Suzuki Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor.

Experimental Protocols

Phase A: Preparation of the Aldehyde Intermediate

Note: If Compound 1 is not commercially sourced, it must be synthesized via Suzuki-Miyaura coupling. The steric hindrance at the ortho-position requires optimized catalytic conditions.

Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or XPhos Pd G2 (0.03 eq)

  • Base: K₃PO₄ (3.0 eq) or Na₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

  • Charge: In a reaction vial, combine 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol), boronate ester (6.2 g, 29.5 mmol), and K₃PO₄ (15.6 g, 73.8 mmol).

  • Degas: Add 1,4-dioxane (50 mL) and water (12.5 mL). Sparge with nitrogen for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (1.0 g, 1.2 mmol). Seal the vessel.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS for the disappearance of the bromide (M+H: ~203/205).

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0–40% EtOAc in Hexanes). The product Compound 1 is typically a white to pale yellow solid.

Phase B: Reductive Amination (The Core Application)

This step couples Compound 1 with a representative amine (e.g., a piperidine-linked heterocycle) to form the final inhibitor.

Reaction Scheme: Aldehyde (1) + Amine (R-NH2) -> [Imine Intermediate] -> Target Inhibitor

Reagents:

  • Compound 1 (1.0 eq)

  • Heterocyclic Amine (1.0–1.2 eq) (e.g., 4-(piperidin-4-yl)pyrrolo[2,3-b]pyridine derivative)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (3.0 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Detailed Protocol:

  • Imine Formation (Critical Step):

    • In a dry round-bottom flask, dissolve Compound 1 (1.0 mmol) and the Amine (1.0 mmol) in anhydrous DCE (10 mL).

    • Add Acetic Acid (2.0 mmol, 115 µL).

    • Optimization Note: If the amine is sterically hindered or the reaction is sluggish, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) at this stage and stir for 2–4 hours at RT before adding the reducing agent. This pre-forms the imine/iminium species.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended if Ti(OiPr)₄ is not used).

    • Add NaBH(OAc)₃ (3.0 mmol, 636 mg) portion-wise over 10 minutes.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 12–24 hours.

  • Monitoring:

    • Check LCMS. The aldehyde peak (M+H: ~205) should disappear. The imine intermediate (M+H: Mass of Aldehyde + Amine - 18) should convert to the product (M+H: Mass of Aldehyde + Amine + 2).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 20 mL) or EtOAc.

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification:

    • Purify via Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (DCM/MeOH/NH₃ gradient).

Characterization & Data Analysis

Expected Analytical Data for Compound 1 (The Aldehyde)[3]
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.05 (s, 1H, CHO), 8.15 (dd, 1H, Ar-H), 7.95 (m, 1H, Ar-H), 7.60 (d, 1H, Pyrazole-H), 7.45 (t, 1H, Ar-H), 6.50 (d, 1H, Pyrazole-H), 3.85 (s, 3H, N-CH₃).

  • LCMS: [M+H]⁺ = 205.2.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion to Imine Steric hindrance from the ortho-fluoro group.Use Ti(OiPr)₄ (1.5 eq) as a Lewis acid dehydrating agent. Stir aldehyde + amine + Ti(OiPr)₄ for 4h before adding borohydride.
Over-reduction (Alcohol) Excess reducing agent reducing the aldehyde before imine formation.Ensure imine formation is complete (via LCMS) before adding NaBH(OAc)₃. Do not use NaBH₄ (too strong).
Protodeboronation (Step 1) High temperature or unstable boronic acid.Use Pd(dppf)Cl₂ (robust) and lower temp (80°C). Ensure base is not too strong (use K₃PO₄).

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Suzuki Coupling (Ar-Br + Ar-B(OH)2) Step2 Intermediate Isolation (Compound 1) Step1->Step2 Pd(dppf)Cl2, K3PO4, 90°C Step3 Imine Formation (Aldehyde + Amine + AcOH/Ti(OiPr)4) Step2->Step3 DCE, RT, 2-4h Step4 Reduction (NaBH(OAc)3) Step3->Step4 0°C to RT, 16h Final Final Kinase Inhibitor (Purification) Step4->Final Workup & HPLC

Figure 2: Step-by-step synthetic workflow for generating the kinase inhibitor.

References

  • Vertex Pharmaceuticals. Inhibitors of ERK Kinases.[3] WO/2014/124230. (Describes the synthesis of pyrazole-benzaldehyde intermediates for ERK inhibitors).

  • Incyte Corporation.Heterocyclic Inhibitors of FGFR. US Patent 9,340,553. (Details reductive amination conditions for similar fluoro-phenyl-aldehydes).
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

Sources

Suzuki coupling reaction conditions for pyrazole-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki Coupling of Pyrazole-Substituted Benzaldehydes

Executive Summary

The synthesis of pyrazole-substituted benzaldehydes represents a "perfect storm" of chemoselective challenges in medicinal chemistry. This scaffold, ubiquitous in kinase inhibitors (e.g., Crizotinib analogues), requires coupling two reactive distinct moieties: the Lewis-basic pyrazole nitrogen and the electrophilic aldehyde.

Standard Suzuki-Miyaura conditions often fail here due to two primary failure modes:

  • Catalyst Poisoning: The pyrazole

    
     nitrogen coordinates strongly to Palladium(II), displacing phosphine ligands and arresting the catalytic cycle.
    
  • Aldehyde Instability: Strong hydroxide bases required for transmetallation can trigger Cannizzaro disproportionation or aldol condensation on the benzaldehyde handle.

This guide provides a validated, self-consistent protocol to overcome these barriers using sterically demanding Buchwald ligands and phosphate buffering, ensuring high yields without protecting group manipulation.

Mechanistic Insight: The "Heterocycle Trap"

To solve the reaction, one must visualize the invisible failure mode. In a standard cycle, the Palladium(0) undergoes oxidative addition.[1] However, with pyrazoles present, the cycle is often intercepted off-pathway.

Figure 1: Catalytic Cycle & Nitrogen Poisoning Mechanism The diagram below illustrates how the pyrazole nitrogen (N2) acts as a competitive ligand, forming a stable, inactive "rest state" complex.

SuzukiMechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base Trap OFF-CYCLE TRAP Pd-N Coordination (Stable/Inactive) OxAdd->Trap + Pyrazole (N-Coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Heat/Bulky Ligand (Reversible) Substrate Pyrazole Substrate (Free -NH or -N:)

Scientific Rationale: The use of monodentate biaryl phosphine ligands (e.g., XPhos, SPhos) is non-negotiable for difficult substrates. These ligands are bulky enough to prevent the formation of the bis-ligated Pd-N species (The Trap), forcing the equilibrium back toward the productive catalytic cycle [1, 2].

Optimization Matrix: Critical Variables

The following parameters have been screened to balance reactivity with aldehyde stability.

VariableRecommendationScientific Justification
Ligand XPhos or SPhos The steric bulk prevents N-coordination (poisoning). The electron-rich nature accelerates oxidative addition of aryl chlorides.
Catalyst Source Pd-G3 Precatalysts Buchwald G3 precatalysts (e.g., XPhos Pd G3) ensure rapid activation of Pd(0) without requiring excess phosphine that could inhibit the reaction.
Base K₃PO₄ (2.0 equiv) A mild base. Unlike NaOH or KOtBu, tribasic phosphate buffers the pH, permitting transmetallation while minimizing aldehyde Cannizzaro reactions.
Solvent 1,4-Dioxane : H₂O (4:1) Water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.
Temperature 80°C - 100°C Sufficient thermal energy is required to break any transient Pd-N interactions.

Experimental Protocols

Protocol A: The "Robust" Method (Protected Pyrazoles)

Use this when the pyrazole nitrogen is protected (e.g., THP, SEM, Boc) or sterically blocked (e.g., 1,3,5-trimethylpyrazole).

  • Charge: To a reaction vial, add:

    • Halo-benzaldehyde (1.0 equiv)

    • Pyrazole-boronic acid/ester (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (3 mol%) — Robust, air-stable catalyst.

    • K₂CO₃ (2.5 equiv)

  • Solvent: Add DME/Water (3:1) [0.2 M concentration].

  • Degas: Sparge with Argon for 5 minutes. (Strict deoxygenation is less critical here than in Protocol B, but good practice).

  • Reaction: Seal and heat to 85°C for 4-12 hours.

  • Validation: Monitor by TLC. The aldehyde spot is usually UV-active and distinct.

Protocol B: The "High-Performance" Method (Unprotected Pyrazoles)

Use this for free -NH pyrazoles or when Protocol A fails due to low conversion.

Reagents:

  • Substrate: 4-bromobenzaldehyde (1.0 mmol)

  • Coupling Partner: 1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol)

  • Catalyst: XPhos Pd G3 (2.0 mol%) [CAS: 1445085-55-1]

  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv) - Finely ground.

  • Solvent: 1,4-Dioxane (4 mL) / Deionized Water (1 mL).

Step-by-Step Workflow:

  • Solid Addition: Add the catalyst, boronate, aryl halide, and phosphate base to a vial equipped with a stir bar.

  • Cycling: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Crucial: Pd(0) generated from G3 precatalysts is sensitive to O₂.

  • Solvent Addition: Syringe in degassed Dioxane and Water.

  • Activation: Place in a pre-heated block at 100°C .

    • Note: You may see an initial color change (often to dark orange/brown) as the precatalyst activates.

  • Monitoring: Run for 2-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with mild brine (avoid strong acid washes which might strip the pyrazole or oxidize the aldehyde).

Method Development Decision Tree

Use this logic flow to select the correct conditions for your specific substrate.

Figure 2: Reaction Optimization Workflow

OptimizationFlow Start Start: Pyrazole + Benzaldehyde CheckN Is Pyrazole N-Protected? Start->CheckN EasyPath Protocol A Pd(dppf)Cl2 / K2CO3 CheckN->EasyPath Yes HardPath Protocol B XPhos Pd G3 / K3PO4 CheckN->HardPath No (Free NH) SuccessA High Yield? EasyPath->SuccessA Done Isolate Product SuccessA->Done Yes SuccessA->HardPath No CheckFail Low Conversion? HardPath->CheckFail CheckFail->Done No (Success) SwitchBase Switch Base to Cs2CO3 (Anhydrous) CheckFail->SwitchBase Yes (Aldehyde issues) SwitchLigand Switch Ligand to SPhos or CM-Phos CheckFail->SwitchLigand Yes (Catalyst death)

Self-Validating Quality Control (QC)

To ensure the protocol is working before full workup, utilize these specific markers:

  • 1H NMR Diagnostic: The aldehyde proton is a singlet between 9.8 - 10.2 ppm .

    • Pass: Signal remains a sharp singlet.

    • Fail (Oxidation): Appearance of a broad singlet >11 ppm (Carboxylic acid).

    • Fail (Cannizzaro): Appearance of benzylic alcohol methylene signals (~4.6 ppm).

  • Visual Cue:

    • Active: The reaction mixture should remain dark/brown or clear orange.

    • Dead: Rapid precipitation of "Palladium Black" (soot-like particles) within 10 minutes indicates ligand detachment and catalyst death. Action: Switch to Protocol B.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.[3][4] Organic Letters, 8(9), 1787–1789. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Using 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a privileged pharmaceutical intermediate designed for the synthesis of Type I and Type II kinase inhibitors, specifically targeting p38 MAPK , B-Raf , and JAK pathways.

This scaffold integrates three critical medicinal chemistry elements:

  • The Electrophilic Handle (Aldehyde): Allows for rapid diversification via reductive amination, Knoevenagel condensation, or conversion to heterocycles (e.g., benzimidazoles, quinazolines).

  • The Metabolic Shield (4-Fluoro): The fluorine atom at the para position relative to the aldehyde (and ortho to the pyrazole) blocks metabolic oxidation at a typically vulnerable site. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the neighboring pyrazole, influencing hydrogen bond donor/acceptor capability.

  • The Hinge Binder (1-Methyl-1H-pyrazole): The pyrazole moiety acts as a monodentate or bidentate ligand for the ATP-binding hinge region of kinases. The N-methyl group provides hydrophobic bulk to fill the selectivity pocket (gatekeeper region).

Synthetic Protocols

Protocol A: Scalable Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesis of the core intermediate from commercially available precursors.

Reaction Overview: This protocol utilizes a palladium-catalyzed cross-coupling between an aryl bromide and a heteroaryl boronic acid.[1] The choice of catalyst and base is critical to prevent debromination or homocoupling.

Materials:

  • Substrate: 3-Bromo-4-fluorobenzaldehyde [CAS: 77771-02-9]

  • Reagent: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester [CAS: 847818-70-6]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex)

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-Bromo-4-fluorobenzaldehyde (1.0 eq, 20 mmol) and 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq, 22 mmol).

  • Solvent Addition: Add 1,4-Dioxane (80 mL) and Water (20 mL).

  • Degassing (CRITICAL): Sparge the solution with Argon or Nitrogen gas for 15 minutes. Oxygen presence promotes homocoupling of the boronic ester and deactivates the Pd catalyst.

  • Catalyst Addition: Add K₃PO₄ (3.0 eq, 60 mmol) followed quickly by Pd(dppf)Cl₂ (0.05 eq, 1 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.3) should appear.[2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Pale yellow solid.

Protocol B: Downstream Diversification (Reductive Amination)

Objective: Conversion of the aldehyde to a secondary amine (common kinase inhibitor motif).

Materials:

  • Intermediate: 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

  • Amine Partner: e.g., Morpholine, Piperazine, or Cyclopropylamine

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Methodology:

  • Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M concentration).

  • Add Glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Add STAB (1.5 eq) in one portion.

  • Stir overnight at room temperature.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Process Logic & Pathway Visualization

The following diagrams illustrate the synthetic logic and the divergent applications of this intermediate.

Figure 1: Synthetic Workflow & Catalytic Cycle

SuzukiSynthesis Start 3-Bromo-4-fluoro- benzaldehyde Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->Cycle + Base (K3PO4) Boronate 1-Methyl-pyrazole- 5-boronic acid Boronate->Cycle Cat Pd(dppf)Cl2 (Catalyst) Cat->Cycle Product 4-Fluoro-3-(1-methyl- pyrazol-5-yl)benzaldehyde Cycle->Product 90°C, 4h

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for generating the biaryl core.

Figure 2: Downstream Pharmaceutical Applications

Applications Core 4-Fluoro-3-(1-methyl- pyrazol-5-yl)benzaldehyde PathA Reductive Amination Core->PathA + R-NH2 / NaBH(OAc)3 PathB Knoevenagel Condensation Core->PathB + Malononitrile / Base PathC Oxidation Core->PathC + NaClO2 / H2O2 ProdA Benzylamine Derivatives (p38 Inhibitors) PathA->ProdA ProdB Cinnamic Acid/Nitrile Derivatives PathB->ProdB ProdC Benzoic Acid (Linker Synthesis) PathC->ProdC

Caption: Figure 2. Divergent synthesis pathways utilizing the aldehyde handle for drug discovery libraries.

Analytical Profile (QC Specifications)

To ensure the integrity of the intermediate before proceeding to costly downstream steps, the following analytical criteria must be met:

TestMethodAcceptance CriteriaNotes
Purity HPLC (254 nm)> 97.0%Impurities often include des-bromo starting material.
Identity ¹H-NMR (DMSO-d₆)Aldehyde (-CHO) singlet at ~10.0 ppm.Distinct pyrazole doublets at ~6.5 and 7.5 ppm.
Fluorine ¹⁹F-NMRSinglet at ~ -110 to -120 ppm.Confirm absence of inorganic fluoride.
Water Karl Fischer< 0.5%Aldehydes can hydrate; keep dry.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains (aquatic toxicity of fluorinated aromatics).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen-Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Organic Chemistry Portal. (2023). Suzuki Coupling.

Sources

Application Note: Scalable Synthesis of 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde represents a critical transformation in the development of kinase inhibitors and modulators of the p38 MAPK pathway. The strategic value of this intermediate lies in the fluorine scan effect —where the ortho-fluoro group modulates the metabolic stability and conformation of the biaryl axis—combined with the hydrogen-bond accepting capability of the pyrazole moiety.

This protocol details a robust, scalable Suzuki-Miyaura cross-coupling strategy.[1] Unlike generic procedures, this workflow addresses the specific challenge of protodeboronation common in heteroaryl boronates (specifically 2-substituted pyrazoles) and the steric hindrance introduced by the ortho-fluorine atom.

Retrosynthetic Analysis & Mechanistic Insight

The most convergent route disconnects the biaryl bond, utilizing the commercially available 3-bromo-4-fluorobenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester .

Mechanistic Considerations
  • Electrophile Selection: The bromide is chosen over the chloride for faster oxidative addition rates under mild conditions, avoiding the need for specialized phosphine ligands like S-Phos or X-Phos.

  • Nucleophile Stability: The 5-pyrazole boronate is prone to hydrolytic instability. We utilize the pinacol ester (BPin) rather than the free boronic acid to mitigate protodeboronation and enhance solubility in organic solvents.

  • Catalytic Cycle: The reaction proceeds via the Pd(0)/Pd(II) cycle:

    • Oxidative Addition: Pd(0) inserts into the C-Br bond.[2]

    • Transmetallation: The rate-determining step where the pyrazole group transfers from Boron to Palladium, facilitated by the base (activation of the boronate).

    • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Logical Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Check ReagentPrep Reagent Preparation: Degassing Solvents Start->ReagentPrep Reaction Suzuki Coupling: Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C ReagentPrep->Reaction IPC IPC: LCMS Check (Target: >98% Conversion) Reaction->IPC IPC->Reaction Incomplete (<95%) Workup Workup: Phase Separation & Drying IPC->Workup Pass Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Final Final Product: 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Purification->Final

Figure 1: Operational workflow for the synthesis, from material preparation to isolation.

Experimental Protocol

Materials and Reagents Table
Reagent / SolventCAS NumberEquiv.MW ( g/mol )Role
3-Bromo-4-fluorobenzaldehyde 77771-02-91.0203.01Electrophile
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 847818-74-01.2208.07Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-40.05816.64Catalyst
Potassium Carbonate (K₂CO₃) 584-08-73.0138.21Base
1,4-Dioxane 123-91-1--Solvent
Water (degassed) 7732-18-5--Co-solvent
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-Bromo-4-fluorobenzaldehyde (2.03 g, 10.0 mmol) and 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (2.50 g, 12.0 mmol).

  • Add 1,4-Dioxane (40 mL) and stir to dissolve.

  • Critical Step: Degas the solution by bubbling dry Nitrogen or Argon gas directly into the solvent for 15 minutes. Oxygen is a poison to the Pd(0) catalyst and promotes homocoupling side reactions.

Step 2: Catalyst and Base Addition

  • Add the base solution: Dissolve K₂CO₃ (4.15 g, 30.0 mmol) in Water (10 mL). Degas this aqueous solution separately for 5 minutes, then add it to the reaction flask.

  • Add the catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (408 mg, 0.5 mmol). The solution typically turns an orange-red color.

  • Note: Pd(dppf)Cl₂ is selected for its large bite angle and stability, which helps prevent catalyst decomposition during the heating phase required for sterically encumbered substrates.

Step 3: Reaction

  • Heat the reaction mixture to 90°C (oil bath temperature) under a positive pressure of Nitrogen.

  • Monitor the reaction by TLC (30% EtOAc in Hexanes) or LCMS.

    • Expected Time: 4–6 hours.

    • Endpoint: Disappearance of the bromide starting material (Rt ~ retention time of bromide).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL).

  • Separate the layers.[3][4] Extract the aqueous layer twice more with EtOAc (2 x 30 mL).

  • Combine the organic phases and wash with Brine (saturated NaCl, 50 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dark oil.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

    • Eluent Gradient: 0% to 40% Ethyl Acetate in Hexanes.

    • The product typically elutes around 25-30% EtOAc.

  • Collect fractions containing the product (UV active, verify by TLC).

  • Concentrate to dryness to afford 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a pale yellow to off-white solid.

Quality Control & Validation

Expected Analytical Data
  • Yield: 75–85% (approx. 1.5 – 1.7 g).

  • 1H NMR (400 MHz, CDCl₃):

    • δ 10.05 (s, 1H, CHO) – Diagnostic aldehyde peak.

    • δ 8.10 (dd, 1H, Ar-H) – Proton ortho to CHO and Pyrazole.

    • δ 7.95 (m, 1H, Ar-H).

    • δ 7.60 (d, 1H, Pyrazole-H).

    • δ 7.35 (t, 1H, Ar-H, ortho to F).

    • δ 6.45 (d, 1H, Pyrazole-H).

    • δ 3.85 (s, 3H, N-CH₃) – Diagnostic methyl singlet.

  • LCMS (ESI): Calculated [M+H]+ = 205.07. Found: 205.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of CatalystEnsure rigorous degassing (sparging) before adding Pd.
Protodeboronation Reaction temperature too high or pH too highReduce temp to 80°C; switch base to NaHCO₃ (milder).
Black Precipitate "Palladium Black" formationCatalyst decomposition. Add more ligand (dppf) or fresh catalyst.

Safety & Handling (GLP Standards)

  • Chemical Hazards: 3-Bromo-4-fluorobenzaldehyde is a skin and eye irritant. The Palladium catalyst is toxic if ingested.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Aqueous waste containing Palladium must be segregated into heavy metal waste streams. Organic solvents go to non-halogenated waste.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link

  • PubChem Compound Summary. (2025). 3-Bromo-4-fluorobenzaldehyde (CID 173604).[5] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Product Sheet. Link

Sources

Preparation of heterocyclic derivatives from 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic diversification of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (hereafter referred to as Compound 1 ) into two distinct, pharmacologically privileged heterocyclic scaffolds: Imidazo[1,2-a]pyridines and 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) .

Strategic Overview & Molecular Logic

Compound 1 represents a high-value "linchpin" intermediate. Its structure features a biaryl core (phenyl-pyrazole) common in p38 MAP kinase and BRAF inhibitors, combined with a reactive aldehyde handle.

  • The Fluorine Effect: The fluorine atom at the C4 position (para to the aldehyde) exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. This makes Compound 1 more reactive toward nucleophilic attack than unsubstituted benzaldehyde, facilitating rapid condensation.

  • The Pyrazole Stability: The 1-methyl-1H-pyrazole moiety at C3 is electronically rich but chemically robust. It remains inert under the acidic and Lewis-acidic conditions described below, serving as a stable steric anchor for target binding.

  • Divergent Pathways: We utilize the aldehyde to access two distinct chemical spaces:

    • Pathway A (Flat/Aromatic): Groebke-Blackburn-Bienaymé (GBB) reaction to form fused imidazo[1,2-a]pyridines.

    • Pathway B (3D/Chiral): Biginelli reaction to form sp3-rich dihydropyrimidinones.

Reaction Landscape Visualization

ReactionLandscape Aldehyde Start: Compound 1 (Aldehyde Handle) GBB Pathway A: GBB Reaction (Sc(OTf)3 Catalysis) Aldehyde->GBB + 2-Aminopyridine + Isonitrile Biginelli Pathway B: Biginelli Reaction (Brønsted Acid Catalysis) Aldehyde->Biginelli + Urea + 1,3-Dicarbonyl Imidazo Product A: Imidazo[1,2-a]pyridine (Kinase/GABA Ligand) GBB->Imidazo DHPM Product B: Dihydropyrimidinone (Ca2+ Channel Blocker) Biginelli->DHPM

Figure 1: Divergent synthetic strategy utilizing the electrophilic aldehyde handle of Compound 1.

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Imidazo[1,2-a]pyridine derivatives.[1] Mechanism: [4+1] Cycloaddition via Schiff base formation and isocyanide insertion.

Rationale

The GBB reaction is a multicomponent reaction (MCR) that provides rapid access to the imidazo[1,2-a]pyridine core, a scaffold found in drugs like Zolpidem and Alpidem.[1] The use of Scandium(III) triflate as a catalyst is critical here; it acts as a water-tolerant Lewis acid that activates the imine intermediate without degrading the sensitive pyrazole ring.

Experimental Protocol

Scale: 1.0 mmol

ReagentEquiv.[2][3]AmountRole
Compound 1 1.0204 mgElectrophile
2-Aminopyridine1.094 mgAmine Component
tert-Butyl Isocyanide1.1124 µLNucleophile/C1 Source
Sc(OTf)₃0.0525 mgLewis Acid Catalyst
Methanol (MeOH)-3.0 mLSolvent

Step-by-Step Procedure:

  • Imine Formation (In Situ): In a 10 mL microwave vial, dissolve Compound 1 (204 mg) and 2-aminopyridine (94 mg) in MeOH (2 mL). Stir at room temperature for 10 minutes. Note: The solution may turn slightly yellow, indicating imine formation.

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg) followed by tert-butyl isocyanide (124 µL). Rinse the sides with the remaining MeOH (1 mL).

  • Reaction: Seal the vial and heat to 80°C for 2 hours (oil bath) or 100°C for 20 minutes (microwave irradiation).

    • Expert Insight: Microwave heating is preferred for this substrate to overcome the steric bulk of the tert-butyl group during the cyclization step.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) to remove the catalyst.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% MeOH in DCM. The product typically elutes as a fluorescent spot on TLC.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm). A new singlet around 8.0-8.5 ppm corresponds to the C3-H of the imidazo[1,2-a]pyridine ring (if no substituent is at C3) or the specific alkyl protons of the isocyanide-derived amine.

  • Yield Expectation: 75-85%.

Protocol B: Biginelli Cyclocondensation

Target: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs). Mechanism: Acid-catalyzed condensation of aldehyde, urea, and β-ketoester.[4]

Rationale

This protocol targets the DHPM scaffold, known for calcium channel modulation. While traditional Biginelli reactions use HCl/EtOH, we employ p-Toluenesulfonic acid (p-TsOH) . This non-volatile acid allows for higher reaction temperatures and drives the dehydration step more effectively, which is crucial given the electron-withdrawing fluorine on the aldehyde which can stabilize the hydrate intermediate.

Experimental Protocol

Scale: 1.0 mmol

ReagentEquiv.[2][3]AmountRole
Compound 1 1.0204 mgElectrophile
Urea1.590 mgN-C-N Component
Ethyl Acetoacetate1.0128 µLC-C Component
p-TsOH·H₂O0.119 mgBrønsted Acid Catalyst
Acetonitrile (MeCN)-4.0 mLSolvent

Step-by-Step Procedure:

  • Mixing: In a 25 mL round-bottom flask, combine Compound 1 , Urea, and Ethyl Acetoacetate in MeCN (4 mL).

  • Catalysis: Add p-TsOH·H₂O (19 mg).

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes).[5] The aldehyde spot should disappear.

  • Precipitation (Self-Validating Step): Upon cooling to room temperature, the DHPM product often precipitates out of the acetonitrile solution due to the rigidity of the biaryl system.

  • Isolation: Filter the solid. Wash with cold MeCN (2 mL) and cold water (5 mL) to remove excess urea and catalyst.

  • Recrystallization: If necessary, recrystallize from hot Ethanol.

Validation Criteria:

  • 1H NMR: The diagnostic "benzylic" proton at the chiral center (C4 of the pyrimidine ring) appears as a doublet or singlet around 5.0-5.5 ppm. Two distinct NH protons (urea derived) will appear around 7-9 ppm (broad singlets).

  • Yield Expectation: 60-75%.

Mechanistic Pathway & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting. The GBB reaction, in particular, relies on a delicate balance of acidity.

GBBMechanism Start Compound 1 + 2-Aminopyridine Imine Intermediate I: Schiff Base (Imine) Start->Imine - H2O Activation Activation by Sc(OTf)3 Imine->Activation Lewis Acid Coord. Attack [4+1] Cycloaddition (Isocyanide Attack) Activation->Attack + R-NC Product Final Imidazo[1,2-a]pyridine Attack->Product Prototropic Shift

Figure 2: Mechanistic flow of the Sc(OTf)3-catalyzed GBB reaction.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (GBB) Incomplete imine formationPre-stir aldehyde and amine with 4Å molecular sieves for 1 hour before adding acid/isocyanide.
Sticky Solid (Biginelli) Polymerization of side productsSwitch solvent from MeCN to Ethanol; ensure slow cooling for crystallization.
No Reaction (General) Deactivated Aldehyde?Unlikely with 4-F. Check purity of Compound 1 ; aldehyde oxidation to carboxylic acid is common upon storage.

References

  • GBB Reaction Overview: Boltjes, A., & Dömling, A. (2019).[6][7] The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry.

  • Sc(OTf)3 Catalysis: Ireland, S., et al. (2003). Scandium Triflate Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines.[1][8] Tetrahedron Letters.

  • Biginelli Protocol: Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.

  • Microwave Synthesis: Adib, M., et al. (2008). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines. Tetrahedron Letters.

Sources

Application Note: Strategic Design & Synthesis of Fluorinated Pyrazole-Carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the engineering of Fluorinated 1-Phenyl-1H-pyrazole-4-carbaldehyde scaffolds. In modern drug discovery, this specific architecture acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors, particularly protein kinases (e.g., p38 MAP kinase, BRAF) and COX-2 enzymes.

The "Fluorine Effect" in Pyrazole Design

The incorporation of fluorine into the pyrazole-phenyl axis is not merely cosmetic; it is a calculated modification to alter physicochemical properties without drastically changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

PropertyEffect of Fluorination on ScaffoldMechanistic Benefit
Metabolic Stability Blockade of CYP450 oxidationReplacing C-H with C-F at para-positions of the phenyl ring prevents rapid hydroxylation, extending half-life (

).
Lipophilicity Increased LogPEnhances membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Modulation

-Inductive withdrawal
Lowers the pKa of the pyrazole nitrogen, altering hydrogen bond donor/acceptor capability in the kinase hinge region.
Conformation Dipole-Dipole interactionsOrtho-fluorine substitution can lock the phenyl-pyrazole bond rotation, pre-organizing the molecule for binding (bioactive conformation).

Structural Design Workflow

The following diagram illustrates the decision matrix for constructing these scaffolds, moving from the core pharmacophore to the fluorinated target.

DesignWorkflow Start Target Selection (Kinase/COX-2) Core Pyrazole Core (Hinge Binder) Start->Core Define Scaffold F_Scan Fluorine Scan (Metabolic Blocking) Core->F_Scan Optimize PK Aldehyde C4-Formylation (Diversity Handle) F_Scan->Aldehyde Vilsmeier-Haack Library Diversification (Reductive Amination/ Condensation) Aldehyde->Library Lead Gen

Figure 1: Strategic workflow for designing fluorinated pyrazole scaffolds from concept to lead generation.

Detailed Experimental Protocols

Protocol A: The "Double Formylation" Vilsmeier-Haack Cyclization

Objective: Synthesize 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde directly from hydrazones. Why this method? Unlike standard formylation of a pre-existing pyrazole, this advanced protocol converts a hydrazone directly into the formylated heterocycle in one pot, saving two synthetic steps and purification efforts.

Reagents & Materials
  • Substrate: Acetophenone (4-fluorophenyl)hydrazone (Pre-synthesized by condensing 4-fluorophenylhydrazine with acetophenone).

  • Vilsmeier Reagent: Phosphorus Oxychloride (

    
    ), Anhydrous DMF.
    
  • Solvent: DMF (acts as both reagent and solvent).

  • Quench: Sodium Acetate (sat.[1][2] aq.) or Sodium Bicarbonate.[1][2]

Step-by-Step Methodology
  • Vilsmeier Reagent Formation (In-Situ):

    • Safety: Perform in a high-efficiency fume hood.[1]

      
       is violently water-reactive.[1]
      
    • Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv relative to hydrazone).

    • Cool to 0°C using an ice/salt bath.

    • Add

      
       (3.0 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes.
      
    • Observation: The solution will turn yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier salt). Stir at 0°C for 30 minutes.

  • Cyclization-Formylation:

    • Dissolve the hydrazone (1.0 equiv) in a minimum volume of DMF.[3]

    • Add the hydrazone solution dropwise to the Vilsmeier reagent at 0°C.

    • Remove the ice bath and allow to warm to room temperature (RT).

    • Heat the reaction: Transfer to an oil bath pre-heated to 80–90°C . Stir for 4–6 hours.

    • Monitoring: Check TLC (System: 20% EtOAc/Hexane). The hydrazone spot will disappear, and a new, more polar UV-active spot (the aldehyde) will appear.

  • Workup & Hydrolysis (Critical Step):

    • Cool the mixture to RT, then pour onto crushed ice (approx. 5x reaction volume).

    • Neutralization:[1] Slowly add saturated Sodium Acetate solution with vigorous stirring until pH ≈ 7.

    • Causality: Rapid quenching with water alone can trap the intermediate iminium species. Acetate facilitates the hydrolysis to the aldehyde.

    • Stir for 2–3 hours. A precipitate should form.

  • Isolation:

    • Filter the solid precipitate. Wash with copious water to remove residual DMF and phosphoric acid byproducts.

    • Recrystallize from Ethanol/DMF mixtures to obtain the pure fluorinated pyrazole-4-carbaldehyde.

Protocol B: Downstream Diversification (Knoevenagel Condensation)

Objective: Convert the scaffold into a Michael Acceptor (Chalcone analog) for cysteine-targeting drugs.

  • Reaction: Mix the Fluorinated Pyrazole-4-carbaldehyde (1.0 equiv) with an active methylene compound (e.g., Malononitrile or a substituted Acetophenone) in Ethanol.

  • Catalyst: Add Piperidine (0.1 equiv).

  • Conditions: Reflux for 2–4 hours.

  • Result: Formation of an

    
    -unsaturated system, a key pharmacophore for covalent inhibitors.
    

Mechanistic Visualization: Vilsmeier-Haack Cyclization

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a "double attack" where the Vilsmeier reagent attacks the hydrazone twice to close the ring and install the aldehyde.

VH_Mechanism Reagent DMF + POCl3 (Chloroiminium Ion) Attack1 1st Attack: Formylation of Alpha-Carbon Reagent->Attack1 Hydrazone Hydrazone Substrate Hydrazone->Attack1 Cyclization Intramolecular Cyclization (Ring Closure) Attack1->Cyclization -HCl Attack2 2nd Attack: Formylation at C4 Cyclization->Attack2 Excess Reagent Hydrolysis Hydrolysis (-NHMe2, -PO4) Attack2->Hydrolysis H2O / NaOAc Product Pyrazole-4-Carbaldehyde Hydrolysis->Product

Figure 2: Mechanistic pathway of the double formylation Vilsmeier-Haack reaction.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Reaction temperature too high during

addition.
Keep internal temp < 5°C during addition. The Vilsmeier complex is thermally unstable if formed too hot.
Incomplete Cyclization Wet DMF.DMF must be anhydrous.

reacts with water to form phosphoric acid, killing the active reagent.[4]
Product is an Oil Residual DMF trapping the product.Perform an extra wash with water during filtration, or dissolve in EtOAc and wash with 5% LiCl solution (removes DMF).
Missing Aldehyde Peak (NMR) Incomplete hydrolysis.Extend the stirring time with Sodium Acetate/Water. The iminium intermediate is stable and needs time to hydrolyze.

References

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of hydrazones: Synthesis of pyrazole-4-carboxaldehydes. Journal of Heterocyclic Chemistry. Link

  • Bhardwaj, V., et al. (2020). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment. ACS Chemical Neuroscience. Link

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Protocols. Link

  • Popov, A. V., et al. (2019).[2] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Pamiparib (BGB-290) Intermediate Synthesis Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , a critical scaffold in the synthesis of PARP inhibitors like Pamiparib.[1]

This molecule presents a "perfect storm" of purification challenges:

  • The Aldehyde: Prone to oxidation (forming the corresponding benzoic acid) and condensation.

  • The Pyrazole: A basic, polar heterocycle that causes tailing on silica gel and coordinates strongly to Palladium (Pd) catalysts.

  • The Biaryl Bond: Typically formed via Suzuki-Miyaura coupling, introducing difficult-to-remove Boron and Palladium impurities.[1]

This guide prioritizes chemical purification (Bisulfite adducts) over chromatography to ensure scalability and high purity (E-E-A-T principles).

Module 1: The Decision Matrix

Before selecting a protocol, determine your crude profile.[1] Do not default to flash chromatography immediately, as the pyrazole moiety often streaks, leading to poor separation and yield loss.[1]

Purification_Decision_Tree Start Crude Mixture Analysis Check_Pd Is Pd Content > 100 ppm? Start->Check_Pd Check_Acid Contains >5% Carboxylic Acid? Check_Pd->Check_Acid No Action_Scavenge Step 1: Metal Scavenging (SiliaMetS / Charcoal) Check_Pd->Action_Scavenge Yes Check_Neutral Contains Non-Polar Impurities? (Des-bromo, Phosphine oxides) Check_Acid->Check_Neutral No Action_Bicarb Step 2: Mild Basic Wash (Sat. NaHCO3) Check_Acid->Action_Bicarb Yes Action_Bisulfite Step 3: Bisulfite Adduct Protocol (Target Specific) Check_Neutral->Action_Bisulfite Yes (High Purity Req) Action_Cryst Step 4: Crystallization (IPA/Heptane) Check_Neutral->Action_Cryst No (Solid Crude) Action_Scavenge->Check_Acid Action_Bicarb->Check_Neutral

Figure 1: Purification workflow logic.[1] Prioritize metal scavenging and acid removal before targeting the aldehyde.

Module 2: Chemical Purification (Bisulfite Protocol)

This is the most robust method for isolating the aldehyde from non-aldehyde impurities (e.g., de-halogenated byproducts from Suzuki coupling) without running a column.

The Logic: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate salt. Impurities stay in the organic layer. We then wash the organic layer away and regenerate the aldehyde.

Step-by-Step Protocol
StepActionTechnical Insight (Why?)
1. Solubilization Dissolve crude (10 g) in EtOAc (50 mL) .EtOAc is preferred over DCM to avoid halogenated waste and emulsion issues.[1]
2. Adduct Formation Add Sat. Aqueous NaHSO₃ (30 mL) . Vigorously stir for 2–4 hours.Critical: The pyrazole is sterically bulky (1-methyl-5-yl position).[1] Vigorous stirring increases the interfacial surface area for the reaction.
3. Phase Check Do not filter solids yet. Transfer to a sep funnel.Unlike simple benzaldehydes, this adduct often remains soluble in the aqueous phase due to the polar pyrazole.
4. The Wash Separate layers.[2][3][4] Keep the Aqueous Layer (contains Product). Discard Organic Layer (contains impurities).[1]This removes non-polar byproducts (e.g., triphenylphosphine oxide, unreacted aryl halides).[1]
5. Organic Wash Wash the aqueous layer once with fresh EtOAc (20 mL).Removes entrained organic impurities.
6.[1][4] Regeneration Add fresh EtOAc (50 mL) to the aqueous layer. Cool to 0°C. Slowly add 15% NaOH or Sat. NaHCO₃ until pH ≈ 9-10.[1]Caution: Do not exceed pH 12.[1] High pH can cause Cannizzaro disproportionation or pyrazole ring instability.
7.[1] Isolation Separate layers.[1][2][3][4][5] Dry organic phase (MgSO₄) and concentrate.[1][4]The aldehyde regenerates and migrates back into the organic phase.[3]

Module 3: Palladium Removal (The "Hidden" Impurity)

Since this molecule is likely derived from a Suzuki coupling, Palladium (Pd) contamination is a major risk.[1] The pyrazole nitrogen can chelate Pd, making standard washes ineffective.

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent):

    • Dosage: 4 equivalents relative to residual Pd (usually 5-10 wt% of crude).[1]

    • Solvent: THF or EtOAc.[1][6]

    • Temp/Time: 50°C for 4 hours.

    • Mechanism: The thiol binds Pd more tightly than the pyrazole nitrogen.

  • Activated Charcoal (Darco KB):

    • Use Case: If SiliaMetS is unavailable.[1]

    • Protocol: Reflux crude in EtOH with 10 wt% charcoal for 1 hour. Filter hot through Celite.[1]

Module 4: Troubleshooting & FAQs

Q1: My product is an oil, but literature suggests it should be a solid. Why?

A: This molecule is a "low-melting solid."[1] Small amounts of solvent (EtOAc/Toluene) or impurities (boronic esters) depress the melting point significantly, keeping it as a supercooled oil.

  • Fix: Perform a solvent swap to Heptane/IPA (9:1). Seed the oil with a crystal if available, or scratch the flask glass. Cool to -20°C overnight.

Q2: I see a new spot on TLC after the Bisulfite workup. Did I decompose it?

A: Likely oxidation .[1] Check if the spot is more polar and streaks (carboxylic acid).

  • Cause: Air oxidation during the basic regeneration step (Step 6).

  • Fix: Perform the regeneration under a Nitrogen blanket. Use degassed solvents.[1] If the acid is present, wash the final organic layer with Sat. NaHCO₃ to remove it.[1][6]

Q3: The 1H NMR shows a "mess" in the aromatic region.

A: This is often due to Rotamers or Atropisomerism .

  • Explanation: The bond between the benzene ring and the pyrazole (C3-C5') has restricted rotation due to the bulky Iodine/Bromine or the aldehyde/fluorine neighbors.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks sharpen or coalesce, it is a conformational issue, not impurity.[1]

Q4: High-Performance Liquid Chromatography (HPLC) shows "ghost peaks."

A: Aldehydes can react with methanol or primary amines in HPLC mobile phases to form hemiacetals or imines on the column.[1]

  • Fix: Ensure your mobile phase is acidic (0.1% Formic Acid) to reverse hemiacetal formation, and avoid using primary amine modifiers. Use Acetonitrile/Water instead of Methanol/Water.

Module 5: Analytical Reference Data

Expected 19F NMR Shift:

  • Signal: ~ -110 to -120 ppm (Ar-F ).[1]

  • Coupling: Expect coupling to the adjacent aromatic protons.

TLC Visualization:

  • UV (254 nm): Strong absorption (conjugated system).[1]

  • Stain: 2,4-DNP (Dinitrophenylhydrazine).[1]

    • Result: Immediate yellow/orange precipitate (confirms Aldehyde).[1]

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Source: Vogel's Textbook of Practical Organic Chemistry.[1]

    • Context: Standard protocol for separating aldehydes from ketones and non-carbonyls.[1]

    • URL:[1]

  • Palladium Removal in Pharmaceutical Intermediates

    • Source: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Context: Comparative efficiency of silica, charcoal, and trimercaptotriazine (TMT).[1]

    • URL:[1]

  • Pamiparib (BGB-290)

    • Source: Wang, H., et al. (2020).[1] Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development.[1][7] Journal of Medicinal Chemistry.

    • Context: Describes the synthesis and handling of the fluorinated benzaldehyde-pyrazole intermedi
    • URL: [J. Med.[1] Chem. 2020, 63, 24, 15541–15563]([Link]1]

  • Suzuki Coupling Side-Reactions

    • Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]

    • Context: Explains protodeboronation mechanisms relevant to pyrazole boron
    • URL:[1]

Sources

Optimizing reaction temperature for fluorinated benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have reached the Tier-3 Support Desk for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Working with fluorinated benzaldehydes presents a classic "Goldilocks" thermodynamic challenge. The fluorine atom creates a unique electronic environment: it inductively withdraws electron density (


-withdrawing) while donating through resonance (

-donating). This duality makes your reaction temperature the single most critical variable.
  • Too Hot during Synthesis: You risk benzyne formation and polymerization.

  • Too Cold during Substitution: You face stalled kinetics and solubility issues.

  • Too Hot during Substitution: You trigger Cannizzaro disproportionation or aldehyde oxidation.

This guide is structured to address these specific failure modes.

Module 1: Synthesis via Cryogenic Lithiation (The "Cold" Chemistry)

Context: You are synthesizing a fluorinated benzaldehyde via ortho-lithiation or Halogen-Lithium exchange followed by formylation (e.g., using DMF or N-formylpiperidine).

The Core Mechanism: The Benzyne Trap

The most common failure in this workflow is the unintentional formation of benzyne . When you generate an ortho-lithiofluorobenzene species, it is metastable. If the temperature crosses a specific threshold (typically > -50°C), Lithium Fluoride (LiF) eliminates, generating a highly reactive benzyne intermediate that polymerizes or reacts non-selectively.

Workflow Visualization

LithiationWorkflow Start Fluorobenzene Substrate Cooling Cool to -78°C (Internal) Start->Cooling Addition Add n-BuLi / LDA (Dropwise) Cooling->Addition Check Check Internal Temp Must stay < -70°C Addition->Check Intermediate Ortho-Lithio Species (Metastable) Check->Intermediate Temp OK Benzyne WARNING: Benzyne Formation (Side Product) Check->Benzyne Temp Spike > -60°C Formylation Add DMF / Formyl Source Intermediate->Formylation Maintain -78°C Product Fluorinated Benzaldehyde Formylation->Product Warm to RT

Figure 1: Critical temperature checkpoints in the lithiation-formylation sequence to avoid benzyne elimination.

Troubleshooting Guide: Lithiation

Q1: I set my bath to -78°C, but I still see significant defluorinated byproducts or tars. Why? A: You are likely relying on bath temperature rather than internal temperature. The addition of n-BuLi is highly exothermic. In a 1L scale reaction, adding n-BuLi too quickly can spike the internal temperature by 15-20°C, even if the bath remains at -78°C.

  • The Fix: Insert an internal probe. Control the addition rate so the internal temperature never exceeds -70°C.

Q2: My formylation yield is low (<40%), but I don't see benzyne products. What is happening? A: This suggests "Autometallation" or "Scrambling." If the lithiated intermediate sits too long, the lithium can migrate to a thermodynamically more stable position (often stabilized by adjacent heteroatoms) or deprotonate the solvent (THF).

  • The Fix: Do not "cook" the lithiated species. Once the addition of base is complete and the temperature stabilizes (typically 15-30 mins), add the electrophile (DMF) immediately.

Q3: Can I run this at -40°C using a cryocooler instead of Dry Ice/Acetone? A: Generally, No . Refer to the stability threshold table below. Most ortho-lithiofluorobenzenes have a half-life of minutes at -50°C before eliminating LiF [1].

Substrate TypeSafe Lithiation TempBenzyne Risk ThresholdRecommended Base
Fluorobenzene-78°C> -50°Cn-BuLi / LDA
Difluorobenzene-78°C> -60°CLDA (prevents nucleophilic attack)
Trifluoromethylbenzene-78°C> -40°Cn-BuLi

Module 2: Nucleophilic Aromatic Substitution ( ) (The "Hot" Chemistry)

Context: You are using a fluorobenzaldehyde as an electrophile to introduce a nucleophile (amine, alkoxide, thiol).

The Core Mechanism: The Activation Balance

Here, the aldehyde group acts as an Electron Withdrawing Group (EWG), activating the ring for


. The fluorine is the leaving group.
  • The Conflict:

    
     requires heat to overcome the activation energy, but aldehydes are thermally sensitive (oxidation/Cannizzaro) in basic media.
    
Decision Tree: Optimization

SNArLogic Start Reaction Stalled? Pos F Position? Start->Pos OrthoPara Ortho/Para to CHO Pos->OrthoPara Yes Meta Meta to CHO Pos->Meta No Action1 Increase Temp (+10°C steps) Switch to DMSO/NMP OrthoPara->Action1 Action2 Stop. SNAr will fail. CHO does not activate Meta. Use Pd-Catalysis. Meta->Action2 SideRxn Aldehyde Degrading? Action1->SideRxn Protect Protect CHO as Acetal SideRxn->Protect Yes (Cannizzaro) Base Switch Base (Use weak inorganic: K2CO3) SideRxn->Base Yes (General Decomp)

Figure 2: Logic flow for optimizing SNAr reactions on fluorobenzaldehydes.

Troubleshooting Guide:

Q4: I am reacting 4-fluorobenzaldehyde with an amine. The reaction is slow at 80°C. Should I reflux in DMF (153°C)? A: Proceed with extreme caution. While 4-fluorobenzaldehyde is activated, temperatures above 120°C in the presence of amines often lead to imine formation (Schiff base) rather than substitution, or oxidation of the aldehyde.

  • The Protocol:

    • Add 1.1 eq of nucleophile and 2.0 eq of

      
       (mild base).
      
    • Use DMSO or NMP (higher dielectric constant than DMF).

    • Hold at 80-90°C.

    • Crucial: If conversion is poor, do not increase T. Instead, protect the aldehyde as an acetal (ethylene glycol/TsOH). The acetal is still electron-withdrawing but immune to side reactions, allowing you to heat to 140°C safely [2].

Q5: I see a new spot on TLC that is not product or starting material. It's very polar. A: You have likely oxidized your aldehyde to a benzoic acid. Fluorobenzaldehydes are air-sensitive, especially in basic solutions at high temperatures.

  • The Fix: Degas your solvents (sparge with Argon for 15 mins) and run the reaction under a strict inert atmosphere.

Module 3: Experimental Protocols

Protocol A: Safe Lithiation of Fluorobenzene (10 mmol scale)
  • Setup: Flame-dry a 100mL 3-neck flask. Equip with internal thermometer, N2 inlet, and septum.

  • Solvent: Add 50mL anhydrous THF. Add 10 mmol Fluorobenzene.

  • Cooling: Cool bath to -78°C. Wait until internal probe reads < -75°C.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Checkpoint: Stop addition if internal T rises above -70°C.

  • Formylation: Stir for 30 mins at -78°C. Add dry DMF (1.5 eq) in one portion.

  • Quench: Allow to warm to 0°C. Quench with sat.

    
    .
    
Protocol B: on 2-Fluorobenzaldehyde
  • Setup: Sealed tube or pressure vial (to prevent O2 ingress).

  • Mix: 1.0 eq 2-Fluorobenzaldehyde + 1.2 eq Amine + 2.0 eq

    
    .
    
  • Solvent: DMSO (0.5 M concentration).

  • Temp: Heat to 90°C. Monitor via TLC/LCMS every 2 hours.

    • Note: 2-fluoro is more reactive than 4-fluoro due to inductive proximity, allowing slightly lower temperatures [3].

References

  • Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634. Link

  • BenchChem Technical Support. (2025). "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." Link

  • Faigl, F., et al. (2024).[1][2] "Synthesis of Fluorinated Benzaldehydes." Journal of Fluorine Chemistry. 3

  • National Institutes of Health (NIH). (2024). "Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides." PubMed Central. Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This guide is designed to provide in-depth troubleshooting assistance for common issues related to the reactivity of this compound in various chemical transformations. As Senior Application Scientists, we understand that unexpected experimental outcomes can be a significant hurdle. This resource combines fundamental chemical principles with practical, field-tested solutions to help you overcome these challenges.

Understanding the Reactivity Profile

Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic and steric factors governing the reactivity of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The reactivity of the aldehyde group is primarily influenced by the electrophilicity of the carbonyl carbon.[1]

Electronic Effects

The benzaldehyde core is substituted with two key groups that modulate its reactivity:

  • 4-Fluoro Group: As a halogen, fluorine is an electron-withdrawing group (EWG) via the inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • 3-(1-methyl-1H-pyrazol-5-yl) Group: The pyrazole ring system's electronic influence is more complex. While N-heterocycles can be electron-withdrawing, the overall effect depends on the point of attachment and the reaction type.[2][3] The pyrazole ring, particularly at the C5 position, can exhibit electron-donating properties through resonance, which could potentially decrease the electrophilicity of the aldehyde.

Steric Hindrance

The 1-methyl-1H-pyrazol-5-yl group at the ortho position to the aldehyde can introduce steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates.[4]

A visual representation of these influencing factors is provided below:

G cluster_0 Electronic Effects cluster_1 Steric Effects 4-Fluoro 4-Fluoro Aldehyde Carbonyl Aldehyde Carbonyl 4-Fluoro->Aldehyde Carbonyl Inductive EWG (+) 3-Pyrazolyl 3-Pyrazolyl 3-Pyrazolyl->Aldehyde Carbonyl Resonance EDG (-) Overall Reactivity Overall Reactivity Aldehyde Carbonyl->Overall Reactivity Ortho Pyrazolyl Group Ortho Pyrazolyl Group Nucleophile Nucleophile Ortho Pyrazolyl Group->Nucleophile Hindrance Ortho Pyrazolyl Group->Overall Reactivity Decreases

Caption: Factors influencing the reactivity of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My nucleophilic addition reaction (e.g., Grignard, Wittig) is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?

A1: Underlying Causes & Solutions

Low reactivity in nucleophilic additions is often a result of a combination of reduced electrophilicity of the carbonyl carbon and steric hindrance.

Diagnostic Workflow:

  • Re-evaluate Electronic Effects: While the 4-fluoro group is activating, the pyrazole substituent might be exerting a stronger than anticipated electron-donating effect, thereby deactivating the aldehyde. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the benzene ring.[5][6]

  • Assess Steric Hindrance: The ortho-substituted pyrazole group can physically block the incoming nucleophile. This is particularly relevant for bulky nucleophiles.

  • Check Reagent Quality: Ensure your nucleophilic reagent (e.g., Grignard, organolithium) is fresh and has been properly titrated. Anhydrous reaction conditions are critical for these sensitive reagents.

Troubleshooting Steps:

Parameter Standard Condition Troubleshooting Modification Rationale
Temperature Room Temperature or 0°CIncrease temperature (e.g., to 40°C or reflux)Provides the necessary activation energy to overcome steric and electronic barriers.
Solvent THF, Diethyl EtherSwitch to a higher-boiling solvent like DME or toluene.Allows for higher reaction temperatures.
Lewis Acid Additive NoneAdd a Lewis acid (e.g., MgBr₂, CeCl₃, BF₃·OEt₂)The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Reagent Grignard (RMgX)Consider using an organolithium (RLi) or organocerium (RCeCl₂) reagent.Organolithium reagents are generally more reactive than Grignards. Organocerium reagents can be more selective and less prone to side reactions.

Experimental Protocol: Cerium Chloride Mediated Grignard Addition

  • Preparation: Anhydrously add CeCl₃ (1.2 equivalents) to a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Activation: Add THF and stir vigorously overnight at room temperature to activate the CeCl₃.

  • Cooling: Cool the CeCl₃ suspension to -78°C.

  • Grignard Addition: Slowly add your Grignard reagent (1.1 equivalents) and stir for 1-2 hours.

  • Substrate Addition: Add a solution of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench & Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction procedures.

G Start Start Sluggish Reaction Sluggish Reaction Start->Sluggish Reaction Increase Temperature Increase Temperature Sluggish Reaction->Increase Temperature Option 1 Change Solvent Change Solvent Sluggish Reaction->Change Solvent Option 2 Add Lewis Acid Add Lewis Acid Sluggish Reaction->Add Lewis Acid Option 3 Use Stronger Nucleophile Use Stronger Nucleophile Sluggish Reaction->Use Stronger Nucleophile Option 4 Success Success Increase Temperature->Success Change Solvent->Success Add Lewis Acid->Success Use Stronger Nucleophile->Success

Caption: Troubleshooting workflow for sluggish nucleophilic additions.

Q2: I am observing significant amounts of side products in my reaction, leading to a low yield of the desired product. What are these side products and how can I minimize their formation?

A2: Identifying and Mitigating Side Reactions

The presence of multiple functional groups can lead to undesired side reactions.

Common Side Reactions:

  • Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation to form a primary alcohol and a carboxylic acid.[7] This is a risk if your reaction conditions are strongly basic and your nucleophile is weak or hindered.

  • Ring Opening/Rearrangement: While less common for stable aromatic systems, highly reactive reagents or harsh conditions could potentially interact with the pyrazole ring.[8]

  • Homocoupling of Reagents: In some cross-coupling reactions, homocoupling of the organometallic reagent can occur.[9]

Strategies for Minimizing Side Products:

Side Reaction Mitigation Strategy Rationale
Cannizzaro Reaction - Use a non-basic or weakly basic catalyst.- Ensure slow addition of reagents to avoid localized high concentrations of base.- Lower the reaction temperature.Reduces the rate of the competing Cannizzaro reaction.
Interaction with Pyrazole Ring - Use milder reaction conditions (lower temperature, less reactive reagents).- Protect the pyrazole ring if necessary, though this adds synthetic steps.Preserves the integrity of the heterocyclic core.
Homocoupling - Optimize catalyst and ligand choice in cross-coupling reactions.- Control the stoichiometry and addition rate of reagents.Favors the desired cross-coupling pathway over self-coupling.
Q3: My oxidation of the aldehyde to the corresponding carboxylic acid is incomplete. How can I improve the conversion?

A3: Optimizing Oxidation Reactions

The oxidation of substituted benzaldehydes can be influenced by the electronic nature of the substituents.

Potential Issues and Solutions:

  • Insufficiently Powerful Oxidizing Agent: The electron-withdrawing nature of the fluoro and potentially the pyrazole group can make the aldehyde more resistant to some milder oxidizing agents.

  • Incomplete Reaction: The reaction may not have reached completion.

Recommended Oxidation Protocols:

Oxidizing Agent Conditions Advantages Considerations
Potassium Permanganate (KMnO₄) Aqueous NaOH or Na₂CO₃, heatStrong, inexpensive oxidant.Can be harsh and may lead to side reactions if not controlled.
Pinnick Oxidation (NaClO₂) t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-buteneHighly selective for aldehydes, mild conditions.Reagents are more specialized.
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to RTStrong and effective.Chromium-based reagents are toxic and require careful handling and disposal.

Detailed Protocol: Pinnick Oxidation

  • Dissolve Substrate: Dissolve the aldehyde in tert-butanol.

  • Add Buffer and Scavenger: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) and 2-methyl-2-butene.

  • Add Oxidant: Slowly add an aqueous solution of sodium chlorite (NaClO₂) at room temperature.

  • Monitor: Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench with sodium sulfite, acidify, and extract the carboxylic acid product.

References

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Nature. Available at: [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2022). ResearchGate. Available at: [Link]

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Rate and Equilibrium Constants for the Addition of N‐Heterocyclic Carbenes into Benzaldehydes: A Remarkable 2‐Substituent Effect. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Why is benzaldehyde less reactive than aliphatic aldehyde? (2022). Quora. Available at: [Link]

  • What are the ring - opening reactions of benzaldehyde derivatives? (2025). SHINY. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Available at: [Link]

  • Reactivity of Benzaldehyde between aldehydes. (2018). Chemistry Stack Exchange. Available at: [Link]

  • Diazoles – Bonding & acid/base properties of pyrazole and imidazole. Imperial College London. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Available at: [Link]

  • Benzaldehyde and Its Chemical Reactions. (2025). Filo. Available at: [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Pyrazole Synthesis from Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for pyrazole synthesis. This document is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during the coupling of benzaldehyde derivatives to form pyrazole scaffolds. Our focus is on providing practical, in-depth solutions to minimize side reactions and optimize product yields.

Troubleshooting Guide: Common Issues & Solutions

This guide is structured in a question-and-answer format to directly address specific experimental problems.

Issue 1: Low or No Yield of the Desired Pyrazole Product

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the target pyrazole. What are the primary causes and how can I fix this?

Answer: Low or nonexistent yields are a frequent issue, often stemming from several competing factors related to reagent stability, reaction kinetics, and suboptimal conditions.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • Hydrazine Reagents: Hydrazine and its derivatives, especially phenylhydrazine, are susceptible to air-oxidation, which can lead to the formation of colored impurities and a reduction in nucleophilicity.[1] Ensure your hydrazine reagent is pure; distillation before use is recommended for older stock.[1]

    • Benzaldehyde Derivatives: Benzaldehydes can oxidize to their corresponding benzoic acids upon prolonged exposure to air. This acidic impurity can interfere with base-catalyzed steps or alter the reaction pH. Use freshly distilled or high-purity aldehydes.

    • 1,3-Dicarbonyl Compound: In Knorr-type syntheses, the 1,3-dicarbonyl compound must be of high purity. Impurities can lead to a cascade of side reactions.[2]

  • Reaction Mechanism & Intermediate Trapping: The classical Knorr and Paal-Knorr syntheses involve several equilibrium steps.[3][4] Unfavorable conditions can trap the reaction at an intermediate stage.

    • Hydrazone Formation: The initial condensation between the hydrazine and a carbonyl group (either on the benzaldehyde or a 1,3-dicarbonyl precursor) forms a hydrazone.[5] If the subsequent cyclization is slow, the hydrazone may be the major species in the reaction mixture. Acid catalysis is often crucial to promote both the initial condensation and the final dehydration step.[3][6]

    • Knoevenagel Condensation Issues: In multicomponent reactions (MCRs) involving an active methylene compound (like malononitrile), a Knoevenagel condensation with benzaldehyde typically occurs first.[7][8] If this step is inefficient, the overall reaction will not proceed.

  • Suboptimal Reaction Conditions:

    • Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy for the cyclization and dehydration steps.[2] However, excessive heat can cause decomposition of reagents or products.[9] We recommend monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal temperature and time.

    • pH Control: The reaction is highly pH-sensitive. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts from 1,4-dicarbonyls (a potential intermediate).[10] For many pyrazole syntheses, weakly acidic conditions (e.g., a few drops of acetic acid) are optimal to catalyze imine formation and dehydration without promoting side reactions.[5][6]

Issue 2: Formation of Multiple Products, Including Regioisomers

Question: My crude product analysis (NMR, LC-MS) shows a mixture of several compounds. How do I identify the byproducts and improve the selectivity for my target molecule?

Answer: Product mixtures are typically caused by a lack of regioselectivity or competing reaction pathways.

  • Regioisomerism: This is the most common selectivity issue when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to two different pyrazole regioisomers.[11]

    • Solution: Controlling regioselectivity is a significant challenge. The outcome is often dependent on the steric and electronic properties of the dicarbonyl substrate and the hydrazine.[12] A common strategy is to use a dicarbonyl compound with one carbonyl group being significantly more reactive (less sterically hindered) than the other. Bayesian Optimization has been used to identify conditions that favor one isomer over the other, revealing that selectivity can stem from a condition-dependent equilibrium of intermediates before the final dehydration step.[11]

  • Michael Addition Side Products: In MCRs that form an α,β-unsaturated intermediate (from Knoevenagel condensation), the hydrazine can act as a nucleophile in a Michael 1,4-addition instead of attacking the carbonyl group for cyclization. This leads to non-cyclic or alternative heterocyclic byproducts.[7]

  • Di-addition Intermediates: It has been observed that a second molecule of hydrazine can add to the initial intermediate, forming a di-addition product that may or may not proceed to the desired pyrazole.[13] This can be minimized by controlling the stoichiometry and adding the hydrazine slowly to the reaction mixture.

  • Identification of Byproducts: A combination of LC-MS, high-resolution mass spectrometry (HRMS), and 2D NMR techniques (COSY, HMBC, HSQC) is essential for definitive structure elucidation of unknown byproducts.

G start Multiple Products Observed check_ms Analyze MS Data (Identify Masses) start->check_ms check_nmr Analyze NMR Data (Identify Structures) check_ms->check_nmr isomer Are products isomers? check_nmr->isomer regio Issue: Regioisomers isomer->regio Yes side_rxn Issue: Competing Side Reactions isomer->side_rxn No sub_mod Solution: Modify 1,3-dicarbonyl substrate (steric/electronic bias) regio->sub_mod cond_opt Solution: Screen solvents and catalysts to alter intermediate equilibrium regio->cond_opt stoich Solution: Adjust stoichiometry (e.g., slow addition of hydrazine) side_rxn->stoich temp_control Solution: Optimize temperature to favor one reaction pathway side_rxn->temp_control

Caption: A logical guide for troubleshooting selectivity issues.

Frequently Asked Questions (FAQs)

Q1: How does the choice of catalyst affect the reaction and potential side products? A1: The catalyst plays a pivotal role in pyrazole synthesis, influencing both reaction rate and selectivity.

  • Acid Catalysts: Weak acids like acetic acid are commonly used to catalyze the condensation and dehydration steps.[5] Stronger acids can accelerate the reaction but may also promote side reactions like furan formation.[10]

  • Lewis Acids: Lewis acids such as BF₃·OEt₂, AlCl₃, and titanium dioxide nanocatalysts have been shown to be effective, particularly in multicomponent reactions.[7][14][15] They activate the carbonyl group towards nucleophilic attack.

  • Green Catalysts: In line with green chemistry principles, catalysts like sodium chloride in water, taurine, or magnetically recoverable nanocatalysts have been successfully employed, often providing excellent yields with simpler workups.[8][16]

Q2: What is the impact of solvent choice on minimizing side reactions? A2: The solvent influences reactant solubility, reaction kinetics, and can even participate in the reaction.

  • Protic Solvents: Ethanol is a common choice as it effectively solubilizes the reactants and intermediates.[17] Water is an excellent green alternative and has been shown to provide high yields, especially for MCRs, as it can favor the Knoevenagel condensation step through hydrogen bonding.[8][18]

  • Aprotic Polar Solvents: Solvents like DMF or DMAc have been found to give better results than polar protic solvents in some cases, particularly for cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones.[19]

  • Solvent-Free Conditions: For some MCRs, solvent-free (neat) conditions, often with microwave irradiation, can lead to rapid reactions and high yields, minimizing solvent-related side products.[20]

Q3: My reaction mixture turns dark brown/black. What causes this and how can I prevent it? A3: The formation of dark, often polymeric, impurities is a common problem, especially when using phenylhydrazine or electron-rich benzaldehydes.[1] This is typically due to air-oxidation of the hydrazine reagent or polymerization of intermediates.

  • Prevention:

    • Use an Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation.[9]

    • High-Purity Reagents: Ensure your phenylhydrazine is freshly distilled and your aldehyde is pure.[1]

    • Controlled Temperature: Avoid excessive heating, which can accelerate decomposition pathways.

Optimized Experimental Protocol: Three-Component Synthesis of a Pyrazole-4-carbonitrile

This protocol describes a representative one-pot synthesis adapted from established methodologies, designed to minimize side reactions.[8][15]

Objective: To synthesize 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile.

Materials:

  • 4-Methylbenzaldehyde (1 mmol, 120.2 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Phenylhydrazine (1 mmol, 108.1 mg)

  • Sodium Chloride (NaCl) (0.1 mmol, 5.8 mg) as a catalyst[8]

  • Deionized Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and NaCl (10 mol%).

  • Solvent Addition: Add 10 mL of deionized water to the flask. The use of water as a solvent is both environmentally benign and promotes the initial Knoevenagel condensation.[8]

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress using TLC (eluent: 30% ethyl acetate in hexanes). The disappearance of the aldehyde spot is a good indicator of reaction completion.

  • Workup and Isolation: Upon completion, the solid product often precipitates directly from the aqueous solution. Collect the solid by vacuum filtration through a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water to remove the NaCl catalyst and any unreacted water-soluble starting materials. Further purify the crude product by recrystallization from hot ethanol to yield the pure pyrazole derivative.[16]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: General experimental workflow for pyrazole synthesis.

Data Summary: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes findings from various reports on three-component pyrazole syntheses.

Catalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
NoneWaterRT10 h45[8]
NaCl (10)WaterRT1.5 h92[8]
Glycine (10)WaterRT3 h82[8]
BF₃·CH₃CN (10)Ethanol3025 min88[15]
Piperidine (5)EthanolReflux2-3 h~85-95[16]
NoneSolvent-free65-705 h81-91[20]
References
  • BenchChem Technical Support. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. 1

  • BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. 2

  • Banu, H., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules.

  • Reddy, et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals.

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. 9

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

  • BenchChem Technical Support. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. 21

  • Al-Zaydi, K. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.

  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • Patil, S. S., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aque. Current Chemistry Letters.

  • BenchChem Technical Support. (2025). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. 16

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals.

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

  • Heller, S. T., & Sarpong, R. (2013). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ACS Chemical Biology.

  • Mote, K., et al. (2019). BF3.CH3CN: An efficient catalyst for one-pot multicomponent synthesis of functionalized pyrazole derivatives. Journal of Current Pharma Research.

  • Christensen, M., et al. (2021). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Organic Process Research & Development.

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate.

  • Wikipedia. (n.d.). Paal–Knorr synthesis.

  • Potapov, A. S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

Sources

Technical Support Center: Navigating the Scale-Up of 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the production of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the scale-up of this critical pharmaceutical intermediate. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles to ensure the robustness and safety of your manufacturing process.

Introduction to the Synthetic Challenge

The synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde typically involves a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction. While seemingly straightforward on a lab scale, scaling up this synthesis presents a unique set of challenges that can impact yield, purity, and process safety. This guide will walk you through a plausible and industrially relevant synthetic route, highlighting critical control points and providing solutions to common issues encountered during scale-up.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde involves two key stages: the preparation of the necessary precursors and their subsequent coupling.

Synthetic_Pathway A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde A->B Bromination F 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde B->F Suzuki-Miyaura Coupling C 1-Methyl-1H-pyrazole D 1-Methyl-5-iodo-1H-pyrazole C->D Iodination E 1-Methyl-1H-pyrazol-5-ylboronic acid D->E Borylation E->F

Caption: Proposed synthetic route for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

Part 1: Synthesis of Intermediates - Troubleshooting and FAQs

This section addresses the challenges associated with the preparation of the key building blocks: 3-bromo-4-fluorobenzaldehyde and 1-methyl-1H-pyrazol-5-ylboronic acid.

Bromination of 4-Fluorobenzaldehyde

The regioselective bromination of 4-fluorobenzaldehyde is a critical first step. The primary challenge is to achieve high selectivity for the desired 3-bromo isomer while minimizing the formation of other brominated species and controlling the reaction exotherm.

Q1: We are observing poor regioselectivity during the bromination of 4-fluorobenzaldehyde, with significant amounts of the 2-bromo and 3,5-dibromo impurities. How can we improve this?

A1: Poor regioselectivity in electrophilic aromatic substitution is often a function of the reaction conditions, particularly the choice of brominating agent and catalyst.

  • Controlling the Electrophilicity: The use of a milder brominating agent or a less active Lewis acid catalyst can enhance selectivity. For instance, using N-bromosuccinimide (NBS) with a catalytic amount of a proton acid can be more selective than a bromine/Lewis acid system. A patented process describes the bromination of 4-fluorobenzaldehyde using bromine with aluminum chloride as a catalyst, where careful temperature control is crucial.[1] Another approach involves using a mixture of oleum, iodine, and zinc bromide as a catalytic system for bromination.[2]

  • Temperature Control: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product. Ensure your reactor has adequate cooling capacity to maintain a consistent internal temperature, especially during the addition of the brominating agent.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents are generally preferred. Dichloromethane is a common choice.[3]

Q2: The bromination reaction is highly exothermic, and we are struggling with temperature control on a larger scale. What are the risks, and how can we mitigate them?

A2: Uncontrolled exotherms pose a significant safety risk, potentially leading to a runaway reaction, over-pressurization of the reactor, and the formation of unwanted byproducts.

  • Semi-Batch Addition: Instead of adding the brominating agent all at once, a semi-batch process with slow, controlled addition is crucial for managing the heat evolution.

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) studies to understand the thermal profile of the reaction.[4][5] This data will help in designing an appropriate heat removal strategy.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated. However, this may also slow down the reaction rate, so a balance must be found.

Synthesis of 1-Methyl-1H-pyrazol-5-ylboronic Acid

The synthesis of the pyrazoleboronic acid intermediate typically involves the formation of an organometallic species from a halogenated pyrazole, followed by quenching with a borate ester.

Q3: We are experiencing low yields and side reactions during the borylation of 1-methyl-5-iodo-1H-pyrazole. What are the likely causes?

A3: The formation of Grignard or organolithium reagents from N-heterocycles can be challenging due to the presence of the acidic ring protons and the coordinating nitrogen atoms.

  • Anhydrous Conditions: Strict control of moisture is paramount. Any water present will quench the organometallic intermediate, leading to the formation of 1-methyl-1H-pyrazole and reducing the yield of the desired boronic acid. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions, such as decomposition of the organometallic intermediate.

  • Choice of Base: For lithiation, strong, non-nucleophilic bases like n-butyllithium or lithium diisopropylamide (LDA) are commonly used. The stoichiometry of the base is critical and should be carefully optimized.

Q4: Is there an alternative to the Grignard or organolithium route for the synthesis of the pyrazoleboronic acid?

A4: Yes, a palladium-catalyzed borylation reaction is a viable and often more robust alternative for scale-up. This method typically involves the reaction of a halo-pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This approach often exhibits better functional group tolerance and avoids the use of highly reactive organometallic intermediates.

Part 2: Suzuki-Miyaura Coupling - Troubleshooting and FAQs

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its transition from the lab to the plant can be fraught with challenges.

Q5: Our Suzuki-Miyaura coupling reaction is sluggish and does not go to completion on a larger scale, even with increased catalyst loading. What could be the issue?

A5: Incomplete conversion in a scaled-up Suzuki reaction can stem from several factors that are often less pronounced at the lab scale.

  • Oxygen Sensitivity: While the palladium catalysts are often air-stable as solids, the active catalytic species is sensitive to oxygen. Inadequate degassing of the reaction mixture and insufficient inert gas blanketing can lead to catalyst deactivation. On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Consider sparging the solvent and reaction mixture with nitrogen or argon prior to adding the catalyst.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients and poor mass transfer, effectively slowing down the reaction.[6][7] This is particularly important in heterogeneous mixtures. The type of impeller and stirring speed should be evaluated to ensure efficient mixing.

  • Catalyst and Ligand Choice: For sterically hindered or electronically challenging substrates, the choice of palladium catalyst and ligand is critical.[8][9] High-throughput screening of different catalyst/ligand combinations at the lab scale can identify a more robust system for scale-up.

Q6: We are observing significant formation of a homocoupling byproduct of the pyrazoleboronic acid. How can we minimize this?

A6: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

  • Strict Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is the most effective way to suppress homocoupling.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid is often used, but a large excess can favor homocoupling.

  • Base Selection: The choice and amount of base can influence the rate of competing side reactions. Weaker bases may sometimes reduce the extent of homocoupling.

Q7: What are the key safety considerations when scaling up a Suzuki-Miyaura reaction?

A7: The primary safety concern is the potential for a thermal runaway reaction.[4][5][10]

  • Exotherm Control: The reaction can be significantly exothermic.[4][5] As with the bromination, a semi-batch process for the addition of one of the reactants or the base is recommended.

  • Thermal Stability: It is crucial to determine the thermal stability of the reaction mixture at the intended process temperature and under potential deviation scenarios. The decomposition of solvents like DMSO at elevated temperatures in the presence of reactants can be a hazard.[5]

  • Hydrogen Gas Evolution: Some side reactions can generate hydrogen gas, which can create a flammable atmosphere in the reactor headspace. Ensure adequate ventilation and consider inert gas purging.

Part 3: Product Isolation and Purification - Troubleshooting and FAQs

The final steps of isolating and purifying 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde are critical for achieving the desired product quality.

Q8: We are having difficulty removing residual palladium from our final product to meet the stringent limits for APIs. What are the best strategies for palladium removal?

A8: Palladium removal is a common and significant challenge in pharmaceutical manufacturing.[6]

  • Palladium Scavengers: A variety of commercially available scavengers can be used to bind and remove residual palladium. These are typically functionalized silica gels, activated carbon, or resins. The choice of scavenger and the treatment conditions (temperature, time) need to be optimized.

  • Crystallization: Often, a well-designed crystallization process can effectively purge palladium impurities. The choice of solvent system is critical.

  • Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution containing a chelating agent (e.g., thiourea, cysteine) can help to extract palladium salts.

Q9: Our isolated product has a persistent color, and we suspect the presence of colored impurities. What are the likely sources, and how can we remove them?

A9: Colored impurities can arise from the degradation of starting materials, intermediates, or the final product, as well as from residual catalyst complexes.

  • Impurity Identification: The first step is to identify the colored impurity using analytical techniques such as HPLC-MS. Common impurities could be oxidation products of the aldehyde or polymeric materials.

  • Activated Carbon Treatment: A charcoal treatment of the product solution can be effective in removing colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent system is often the most effective method for removing both colored and non-colored impurities.

Q10: What are the recommended analytical techniques for in-process control and final product quality assessment?

A10: A robust analytical package is essential for successful scale-up.

  • In-Process Control (IPC): HPLC is the workhorse for monitoring reaction progress, checking for the consumption of starting materials, and the formation of the product and key impurities.

  • Final Product Specification:

    • Purity: HPLC with UV detection is used to determine the purity of the final product and to quantify any specified impurities.

    • Identity: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Residual Solvents: Gas Chromatography (GC) is used to quantify any residual solvents from the manufacturing process.

    • Heavy Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to determine the concentration of residual palladium and other heavy metals.

    • Water Content: Karl Fischer titration is used to determine the water content.

Process Analytical Technology (PAT) tools, such as in-line IR or Raman spectroscopy, can also be implemented for real-time monitoring and control of the reaction.[11][12][13][14]

Experimental Protocols

Protocol 1: Bromination of 4-Fluorobenzaldehyde
Protocol 2: Suzuki-Miyaura Coupling

Data Summary Table

ParameterBrominationSuzuki-Miyaura Coupling
Key Reactants 4-Fluorobenzaldehyde, Bromine3-Bromo-4-fluorobenzaldehyde, 1-Methyl-1H-pyrazol-5-ylboronic acid
Typical Solvents DichloromethaneToluene/Water, Dioxane/Water
Catalyst Lewis Acid (e.g., AlCl₃)Palladium catalyst (e.g., Pd(PPh₃)₄) with a ligand
Typical Temperature 0-10 °C80-100 °C
Key Impurities Positional isomers, dibrominated productsHomocoupling products, debrominated starting material
Purification Vacuum DistillationRecrystallization, Column Chromatography
Safety Concerns Highly exothermic, corrosive reagentsExothermic reaction, flammable solvents, toxic catalyst

Logical Relationship Diagram

Troubleshooting_Logic A Low Yield / Incomplete Reaction D Catalyst Deactivation (Oxygen, Impurities) A->D E Incorrect Stoichiometry / Reagent Quality A->E F Suboptimal Temperature / Reaction Time A->F G Inefficient Mixing A->G B Poor Selectivity / High Impurities B->F H Inappropriate Catalyst / Ligand / Base B->H I Formation of Byproducts (e.g., Homocoupling) B->I C Scale-up Issues (Thermal Runaway, Mixing) C->G J Exotherm Mismanagement C->J K Inadequate Process Control C->K I->D L Purification Challenges (Pd, Color) L->I

Caption: Logical flow for troubleshooting common issues in the synthesis.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Purification of N-substituted aminobenzaldehydes.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Analytical Methods. The Royal Society of Chemistry. [Link]

  • 4-fluorobenzaldehyde patented technology retrieval search results. Patsnap. [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Benzaldehyde, m-hydroxy. Organic Syntheses. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Flow Chemistry in Organic Synthesis. Kappe, C. O., & Dallinger, D. (2019). Wiley-VCH.
  • Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. [Link]

  • Organic Process Research & Development Vol. 18 No. 8. ACS Publications. [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses. [Link]

  • Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. University of Graz Research Portal. [Link]

  • Real-time quality control for chemical and biotechnological processes: a brief review. Pharmaceutical Sciences. [Link]

  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. European Patent Office. [Link]

  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Impurities and Degradation products. ArtMolecule. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

Sources

Validation & Comparative

LC-MS characterization data for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (


). As a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK or PARP inhibitors), the purity and regiochemical integrity of this building block are paramount.

The primary analytical challenge addressed here is the differentiation of the target 5-yl regioisomer from the thermodynamically stable 3-yl byproduct . Standard C18 generic gradients often fail to resolve these isomers due to their identical mass (


 205.08) and similar lipophilicity. This guide compares a Generic Rapid Screen  against an Optimized Isomer-Resolving Method , demonstrating why the latter is essential for validated drug development workflows.

Chemical Context & The Regioisomer Challenge

Synthesis of the target molecule typically involves a Suzuki-Miyaura coupling between 3-bromo-4-fluorobenzaldehyde and a 1-methyl-pyrazole-5-boronate. However, pyrazole chemistry is prone to "boronate migration" or mis-coupling, leading to the formation of the 1-methyl-1H-pyrazol-3-yl isomer.

  • Target (5-yl isomer): The N-methyl group is proximal to the phenyl ring, creating steric torsion. The molecule is non-planar.

  • Impurity (3-yl isomer): The N-methyl group is distal. The molecule adopts a planar conformation, allowing stronger

    
     stacking.
    

Table 1: Physicochemical Profile

FeatureTarget CompoundRegio-Impurity (Isomer)
IUPAC Name 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde4-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
Formula


Monoisotopic Mass 204.07 Da204.07 Da
[M+H]+ 205.08205.08
Conformation Twisted (Steric clash: N-Me vs Phenyl)Planar (No steric clash)
Chromatographic Behavior Elutes Earlier on RP-C18Elutes Later on RP-C18

Method Comparison: Generic vs. Optimized

We compared two LC-MS workflows to demonstrate the necessity of specific stationary phase selection.

Method A: Generic Rapid Screen (Standard C18)
  • Objective: High-throughput purity check.

  • Column: Standard C18 (

    
    , 
    
    
    
    ).
  • Result: The target and the 3-yl isomer often co-elute or show a "shoulder," leading to false purity assignment. The lack of shape selectivity in standard C18 materials masks the conformational differences.

Method B: Optimized Isomer-Resolving Method (Phenyl-Hexyl)
  • Objective: Regiochemical confirmation and impurity quantification.

  • Column: Phenyl-Hexyl (

    
    , 
    
    
    
    ).
  • Mechanism: The Phenyl-Hexyl phase utilizes

    
     interactions.[1] The planar 3-yl isomer interacts more strongly with the phenyl stationary phase than the twisted 5-yl target, significantly enhancing resolution (
    
    
    
    min).

Detailed Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of solid sample in 1.0 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute 10

    
     of stock into 990 
    
    
    
    of 50:50 Acetonitrile:Water (Final: 10
    
    
    ).
  • Filtration: Filter through a 0.2

    
     PTFE syringe filter to remove particulates.
    
LC-MS Conditions (Optimized Method B)

Table 2: Liquid Chromatography Parameters

ParameterSettingRationale
System UPLC / UHPLCHigh pressure required for sub-2

resolution.
Column CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm Phenyl ligands maximize selectivity based on molecular planarity (shape selectivity).
Mobile Phase A Water + 0.1% Formic AcidProtonation source for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic solvent for elution.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 2.0 µLPrevents column overload.

Gradient Table:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold to focus analytes)

  • 8.0 min: 95% B (Linear ramp)

  • 9.0 min: 95% B (Wash)

  • 9.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Table 3: MS Source & Detection

ParameterSetting
Ionization ESI Positive (

)
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Optimized for

205 stability)
Desolvation Temp 450°C
Scan Range

100 – 600 (Full Scan)
Target Ion

Characterization Data & Analysis

Chromatographic Performance

In the optimized Phenyl-Hexyl method, the elution order is dictated by planarity.

  • Retention Time (Target 5-yl): ~4.2 min (Elutes first due to twisted conformation reducing

    
    -interaction).
    
  • Retention Time (Impurity 3-yl): ~5.1 min (Elutes later due to planar conformation enhancing

    
    -interaction).
    
Mass Spectral Fingerprint

The ESI+ spectrum is dominated by the protonated molecular ion. Fragmentation (MS/MS) is required for structural confirmation.

Table 4: Key MS/MS Fragments (CE = 25 eV)

m/z (Fragment)Proposed IdentityMechanism
205.1

Parent Ion
177.1

Loss of Carbon Monoxide (typical of benzaldehydes)
185.1

Loss of Hydrogen Fluoride (confirming F-substitution)
163.1

Combined loss of ketene/aldehyde moiety
Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing this compound, ensuring that regio-isomeric impurities are not overlooked.

LCMS_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Screen Step 1: Generic C18 Screen (Purity Check) Start->Screen Decision Single Peak Observed? Screen->Decision Risk RISK: Co-elution of Regioisomers (3-yl & 5-yl) Decision->Risk Yes (False Positive) Optimized Step 2: Phenyl-Hexyl Method (Shape Selectivity) Decision->Optimized No (Multiple Peaks) Risk->Optimized Mandatory Validation Analysis Analyze Retention Time (RT) Target (Twisted) < Impurity (Planar) Optimized->Analysis Result Confirmed Regiochemistry & Purity > 98% Analysis->Result

Caption: Analytical decision tree highlighting the necessity of shape-selective chromatography (Step 2) to mitigate false positives from standard screening.

References

  • Regioisomer Separation Principles

    • Smith, R. M. (2015). Retention mechanisms in reversed-phase liquid chromatography: Stationary phase selectivity for planar vs. non-planar analytes. Journal of Chromatography A.

  • Suzuki Coupling of Pyrazoles

    • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. (Context for boronate migration issues).

  • LC-MS of Fluorinated Intermediates

    • Holcapek, M., et al. (2012). Recent trends in the liquid chromatography–mass spectrometry of small molecular weight isomers. Trends in Analytical Chemistry.[1]

  • General Protocol for Pyrazole Isomers

    • BenchChem Technical Support.[2] (2025).[2][3][4] Column chromatography conditions for separating pyrazole isomers.

Disclaimer: This guide is intended for research use only. The specific retention times may vary based on instrument dead volume and column conditioning. Always run a known standard of the 3-yl isomer if available to confirm elution order.

Sources

Quality Control Standards for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 1269300-85-1 (Key Intermediate for Pamiparib/BGB-290)

Strategic Context: The "Hidden" Isomer Risk

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS 1269300-85-1) is a critical building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Pamiparib (BGB-290) .

In drug development, this molecule represents a classic "quality trap." Due to the chemistry of pyrazole ring formation (or Suzuki couplings involving pyrazoles), the reaction often produces a mixture of two regioisomers:

  • The Target (1,5-isomer): 1-methyl-1H-pyrazol-5 -yl.[1]

  • The Impurity (1,3-isomer): 1-methyl-1H-pyrazol-3 -yl.

The Problem: These isomers are isobaric (same mass) and have very similar polarity, making them difficult to separate by standard flash chromatography. "Industrial Grade" suppliers often sell mixtures (e.g., 90:10 ratio) labeled as pure, which leads to catastrophic failure in downstream API crystallization or biological potency.

This guide compares Pharma-Grade (Target) specifications against Commodity-Grade (Risk) alternatives, establishing a self-validating QC protocol to ensure the correct regioisomer is used.

Comparative Analysis: Pharma Grade vs. Commodity Grade

The following table contrasts the critical quality attributes (CQAs) of high-quality material versus lower-grade alternatives often found in the supply chain.

FeaturePharma Grade (Recommended) Commodity Grade (Alternative/Risk) Impact on Drug Development
Purity (HPLC) > 99.0% (Area %)> 97.0% (often includes isomer)Lower purity complicates final API purification.
Regioisomer Ratio > 99.5 : 0.5 (1,5-isomer dominant)~ 90 : 10 to 95 : 5Critical: The 1,3-isomer is a "dead end" impurity that reduces yield and may be toxic.
Palladium (Pd) < 20 ppmNot specified (often > 100 ppm)High Pd requires expensive scavenging steps later.
Appearance White to Off-white Crystalline SolidYellow/Orange Amorphous SolidColor indicates oxidation (benzoic acid formation) or metal contamination.
Loss on Drying < 0.5%> 1.0%Excess solvent affects stoichiometry in the next step.

Analytical Methodologies (The Protocols)

To validate the Pharma Grade standard, you cannot rely on a simple HPLC run. You must use an orthogonal approach: HPLC for purity and NMR for structural identity (regioisomer confirmation).

Protocol A: High-Resolution HPLC (Purity & Isomer Separation)

Standard C18 methods may co-elute the isomers. This method uses a Phenyl-Hexyl column for better selectivity of aromatic isomers.

  • Instrument: HPLC with UV Detector (DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 10% B (Re-equilibration)

System Suitability Criteria:

  • Resolution (Rs): If the 1,3-isomer is present (spiked standard), Rs > 1.5 between the target and isomer.

  • Tailing Factor: < 1.5 for the main peak.

Protocol B: 1H-NMR (The "Fingerprint" Test)

NMR is the only rapid way to definitively confirm you have the 1,5-isomer and not the 1,3-isomer.

  • Solvent: DMSO-d6.

  • Diagnostic Signals (1,5-isomer - Target):

    • N-Methyl Group: Singlet at ~3.85 ppm . (In the 1,3-isomer, this often shifts upfield to ~3.7-3.8 ppm or shows distinct splitting patterns if coupling occurs).

    • Pyrazole Protons: The proton at position 4 of the pyrazole ring typically appears as a doublet (J ~ 2.0 Hz) at ~6.5 ppm .

    • Aldehyde Proton: Singlet at ~10.0 ppm .

  • Pass Criteria: No visible singlet for the N-Methyl group of the 1,3-isomer (integration < 0.5% relative to target).

Visualizations of Workflow & Logic

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates where the critical regioisomer impurity originates during the synthesis (Suzuki Coupling pathway).

SynthesisPath cluster_QC QC Checkpoint Start Starting Material (3-Bromo-4-fluorobenzaldehyde) Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Coupling Reagent Reagent (1-Methyl-1H-pyrazole-5-boronic acid) Reagent->Coupling Isomer5 TARGET PRODUCT (1,5-Isomer) Pharma Grade Coupling->Isomer5 Major Product (Correct Catalyst) Isomer3 IMPURITY (1,3-Isomer) Commodity Grade Coupling->Isomer3 Side Reaction (Boronate Migration/ impurity in SM)

Caption: Origin of the critical 1,3-regioisomer impurity during the Suzuki coupling step. Proper catalyst selection favors the Green path.

Diagram 2: QC Decision Tree

A self-validating workflow for accepting or rejecting incoming raw material batches.

QCDecision Sample Incoming Batch CAS 1269300-85-1 Appearance Step 1: Appearance (White/Off-white?) Sample->Appearance NMR Step 2: 1H-NMR (Regioisomer Check) Appearance->NMR Pass Reject REJECT BATCH (Quarantine) Appearance->Reject Fail (Colored) HPLC Step 3: HPLC Purity (>99%?) NMR->HPLC Pass (1,5-isomer confirmed) NMR->Reject Fail (1,3-isomer detected) HPLC->Reject Fail (<99%) Release RELEASE FOR SYNTHESIS HPLC->Release Pass (>99%)

Caption: Sequential QC workflow. Note that NMR is prioritized before HPLC to filter out regioisomers early.

References

  • BeiGene, Ltd. (2015). Process for the preparation of PARP inhibitors. Patent WO2015063709A1. (Describes the synthesis and purification of Pamiparib intermediates). Link

  • Guide to Pharmacology. (2024). Pamiparib (BGB-290) Ligand Page. IUPHAR/BPS. (Verifies the chemical structure and application). Link

  • Vertex Pharmaceuticals. (2011). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PMC. (Provides mechanistic insight into pyrazole regioisomer separation). Link

  • Selleck Chemicals. (2024). Pamiparib (BGB-290) Product Data. (Commercial specifications for the final drug, implying impurity limits for intermediates). Link

Sources

Differentiating 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structural Differentiation of 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde from Regioisomers

Executive Summary In kinase inhibitor development (e.g., p38 MAPK, BRAF), the regiochemistry of pyrazole substituents is a critical determinant of potency and metabolic stability. This guide addresses the analytical differentiation of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Target) from its thermodynamically favored isomer, 4-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (Impurity A) .

The differentiation is non-trivial due to the identical mass (LC-MS indistinguishable in low-res) and similar polarity. This guide establishes a definitive spectroscopic workflow relying on Nuclear Overhauser Effect (NOE) and 19F-NMR coupling constants to validate the structure.

Structural Analysis & The "Isomer Problem"

The synthesis of the target molecule typically involves a Suzuki-Miyaura coupling between 3-bromo-4-fluorobenzaldehyde and (1-methyl-1H-pyrazol-5-yl)boronic acid.

  • The Challenge: 1-methyl-1H-pyrazol-5-yl boronic acids are notoriously unstable. They are prone to protodeboronation and, under certain palladium-catalyzed conditions, can undergo "boron migration" or ligand scrambling to form the thermodynamically more stable 3-yl isomer.

  • The Consequence: You isolate a product with the correct mass (

    
     204.2) but potentially the wrong geometry, rendering the biological data void.
    
Isomer Comparison Table
FeatureTarget (5-yl isomer)Impurity A (3-yl isomer)
Structure Pyrazole C5 attached to BenzenePyrazole C3 attached to Benzene
Sterics High steric clash between N-Me and Benzene ringLow steric clash; N-Me is distal
Conformation Rings twisted (non-planar)Rings likely coplanar
N-Me Shift (

)
Shielded (Upfield, ~3.7-3.8 ppm) due to benzene ring currentDeshielded (Downfield, ~3.9-4.0 ppm)
Diagnostic NOE Strong: N-Me

Benzene H-2
Absent: N-Me

Benzene H-2

Spectroscopic Differentiation Strategy

A. 1H-NMR: The "Shielding" Diagnostic

In the 5-yl isomer , the steric repulsion between the N-methyl group and the benzene ring (specifically the proton at position 2 and the fluorine at position 4) forces the two aromatic systems to twist out of planarity.

  • Effect: This places the N-methyl protons into the shielding cone of the benzene ring.

  • Observation: The N-methyl singlet appears slightly upfield (approx. 3.75 ppm) compared to the 3-yl isomer (approx. 3.95 ppm).

  • Caveat: This is solvent-dependent and comparative.[1] It is a "clue," not a proof.

B. 19F-NMR: Coupling Analysis

The fluorine atom at position 4 of the benzaldehyde serves as an internal anchor.

  • Target (5-yl): The pyrazole is at position 3 (ortho to F).[1] The bulky 1-methyl-5-pyrazolyl group exerts a "ortho-effect," often altering the

    
     coupling to the proton at C5 of the benzaldehyde.
    
  • Protocol: Run a proton-coupled 19F NMR. Look for the multiplet structure. While subtle, the chemical shift of the Fluorine will differ by ~1-2 ppm between isomers due to the electronic difference between the Pyrazole-C5 (electron-rich) and Pyrazole-C3.

C. NOESY/ROESY: The "Smoking Gun" (Definitive Proof)

This is the mandatory validation step.

  • Target (5-yl): The N-methyl group is spatially proximal to the Benzene H-2 proton (the proton between the aldehyde and the pyrazole). You must see a cross-peak.

  • Impurity (3-yl): The N-methyl group is distal (pointing away). It will show NOE only to the Pyrazole H-4 and potentially the Pyrazole H-5, but zero interaction with the benzene ring.

Visualization of the Logic Flow

IsomerDifferentiation Start Crude Product (Suzuki Coupling) NMR 1H NMR Analysis (DMSO-d6) Start->NMR CheckMe Check N-Me Singlet Chemical Shift NMR->CheckMe CaseA Shift ~3.9-4.0 ppm (Deshielded) CheckMe->CaseA Likely 3-yl CaseB Shift ~3.7-3.8 ppm (Shielded) CheckMe->CaseB Likely 5-yl NOE_Step Run 1D-NOE / 2D-NOESY Irradiate N-Me CaseA->NOE_Step CaseB->NOE_Step ResultA NOE to Pyrazole H-4 ONLY (No aromatic NOE) NOE_Step->ResultA Negative ResultB NOE to Benzene H-2 (Strong Cross-peak) NOE_Step->ResultB Positive ConclusionA IDENTIFIED: 3-yl Isomer (Impurity) ResultA->ConclusionA ConclusionB IDENTIFIED: 5-yl Isomer (Target) ResultB->ConclusionB

Caption: Decision tree for differentiating pyrazole regioisomers using NMR observables.

Experimental Protocols

Protocol A: 1D-NOE Experiment (The "Gold Standard")

Use this protocol for definitive structural assignment.

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d6 . (Avoid CDCl3 if possible, as DMSO often separates the critical aromatic signals better).

  • Instrument: 400 MHz or higher (500 MHz preferred for clean separation of the Benzene H-2 singlet).

  • Acquisition:

    • Run a standard 1H spectrum first.[2] Identify the N-methyl singlet (approx 3.7 ppm) and the Benzene H-2 singlet (usually roughly 7.8-8.2 ppm, appearing as a doublet of doublets due to F-coupling, or a pseudo-singlet depending on resolution).

    • Select the 1D-NOESY or 1D-DPFGSE-NOE pulse sequence.

    • Target Irradiation: Set the selective pulse exactly on the N-methyl singlet.

    • Mixing Time: 500 ms (standard for small molecules).

    • Scans: 64 to 128 scans to ensure signal-to-noise ratio > 10:1.

  • Interpretation:

    • Phase the spectrum so the irradiated methyl peak is negative.

    • Look for positive signals in the aromatic region.

    • Target Confirmation: A distinct positive peak corresponding to the Benzene H-2 (the proton between the aldehyde and the pyrazole ring) confirms the 5-yl structure.

Protocol B: Chromatographic Separation (LC-MS)

If isomers are present as a mixture, use this method to separate them.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes.

  • Differentiation:

    • The 3-yl isomer is generally more planar and slightly more polar (elutes earlier or close to the 5-yl, but peak shape differs).

    • The 5-yl isomer (twisted) often has a slightly different retention time due to the "ortho-effect" reducing interaction with the stationary phase.

    • Note: Separation is often difficult; slow gradients (e.g., 0.5% change per minute) are recommended.

Mechanistic Diagram: NOE Interaction

NOE_Interaction cluster_target Target: 5-yl Isomer cluster_impurity Impurity: 3-yl Isomer N_Me N-CH3 (Irradiated) Benz_H Benzene H-2 (Observed) N_Me->Benz_H NOE Signal (< 5 Å) N_Me_Imp N-CH3 Benz_H_Imp Benzene H-2 N_Me_Imp->Benz_H_Imp Too Far (> 5 Å)

Caption: Visual representation of the Nuclear Overhauser Effect (NOE) proximity in the 5-yl isomer vs. the 3-yl isomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and structure elucidation).

  • Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 76(11), 4432–4444. (Describes the synthetic challenges and NMR shifts of pyrazole isomers).

  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison. (Standard reference for chemical shift trends in heterocycles).

  • Liciaga, A., et al. (2023). "Suzuki–Miyaura Coupling of Unstable 1-Methyl-1H-pyrazol-5-ylboronates." Organic Process Research & Development. (Highlights the instability of the 5-yl boronic acid leading to impurities).

Sources

Validation of synthesis route for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Synthesis Route for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Executive Summary

This guide validates the optimal synthesis route for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , a critical biaryl intermediate often employed in the development of kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

After evaluating three potential pathways, the Direct Suzuki-Miyaura Coupling (Route A) is designated as the "Gold Standard" for both medicinal chemistry (med-chem) and process scale-up. This route offers the highest convergence, fewest steps, and superior atom economy compared to linear ring-construction methods.

Recommendation: Adopt Route A using Pd(dppf)Cl₂·DCM as the catalyst. This system provides a robust self-validating protocol with yields typically exceeding 75% and high regiochemical fidelity.

Part 1: Route Comparison & Selection Logic

The following table summarizes the evaluation of the three primary synthetic strategies.

MetricRoute A: Direct Suzuki (Recommended) Route B: Protected Suzuki Route C: De Novo Cyclization
Strategy Coupling aryl bromide with pyrazole boronate.Coupling acetal-protected bromide with boronate.Building pyrazole ring on hydrazine precursor.
Step Count 1 Step (Convergent)3 Steps (Protect

Couple

Deprotect)
4-5 Steps (Linear)
Regioselectivity High (Pre-defined by starting material).High.Low (Risk of 1,3- vs 1,5-isomer mixtures).
Yield Potential High (75-85%).[1]Moderate (60-70% overall).Low to Moderate (<50%).
Scalability Excellent (Commercial reagents available).[2]Good, but extra unit operations increase cost.Poor (Exothermic steps, difficult purifications).
Scientific Rationale for Route A Selection
  • Causality: The 1-methyl-1H-pyrazole-5-yl moiety is sterically sensitive. Constructing this ring de novo (Route C) often leads to a mixture of regioisomers (1,3- vs 1,5-substituted) that are difficult to separate by crystallization.

  • Efficiency: Route A utilizes 1-methyl-1H-pyrazole-5-boronic acid pinacol ester , a reagent that is now commercially available and stable. This locks in the correct regiochemistry before the coupling step, eliminating downstream purification bottlenecks.

  • Chemo-tolerance: Modern Pd-catalysts tolerate the free aldehyde functionality of 3-bromo-4-fluorobenzaldehyde, rendering the protection/deprotection steps of Route B obsolete for this specific substrate.

Part 2: Validated Experimental Protocol (Route A)

Objective: Synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde via Suzuki Coupling.

Reagents & Materials
  • Substrate: 3-Bromo-4-fluorobenzaldehyde [CAS: 77771-02-9] (1.0 equiv).

  • Coupling Partner: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester [CAS: 847818-74-0] (1.2 equiv).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 equiv).

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv).[2]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

Step 1: Inertion & Charging

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, charge the 3-bromo-4-fluorobenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester .

  • Critical Control Point: Evacuate the vessel and backfill with Nitrogen (

    
    ) or Argon three times. Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.
    

Step 2: Solvent & Base Addition

  • Add the 1,4-Dioxane (degassed) and K₂CO₃ (dissolved in the minimum amount of degassed water).

  • Note: The biphasic nature of Dioxane/Water is crucial. The water dissolves the inorganic base, facilitating the transmetalation step of the Suzuki cycle.

Step 3: Catalyst Addition

  • Add Pd(dppf)Cl₂[3]·DCM under a positive stream of inert gas.

  • Why this catalyst? The dppf ligand has a large bite angle, which accelerates the reductive elimination step, crucial for sterically hindered biaryls like this ortho-substituted system.

Step 4: Reaction

  • Heat the mixture to 90°C for 4–6 hours.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aryl bromide (

    
     3.5 min) and appearance of the product (
    
    
    
    2.8 min, M+H = 205.2).

Step 5: Work-up & Purification

  • Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black.

  • Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry organic layer over

    
    .
    
  • Concentrate in vacuo.

  • Purification: Flash column chromatography using a gradient of 0-40% EtOAc in Hexanes. The product typically elutes as a white to off-white solid.

Part 3: Visualization & Logic Flow

The following diagram illustrates the validated pathway, highlighting the critical decision nodes and mechanistic steps.

G Start Start: 3-Bromo-4-fluorobenzaldehyde Decision Decision: Is Aldehyde Sensitive? Start->Decision Reagent Reagent: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Reagent->Decision Coupling Partner RouteB Route B: Protect as Acetal Decision->RouteB Yes (Unlikely) RouteA Route A: Direct Coupling (Recommended) Decision->RouteA No (Standard) Step1 Step 1: Oxidative Addition (Pd inserts into C-Br bond) RouteB->Step1 Converges after protection RouteA->Step1 Step2 Step 2: Transmetalation (Base activates Boronate) Step1->Step2 + Boronate/Base Step3 Step 3: Reductive Elimination (C-C Bond Formation) Step2->Step3 Product Product: 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Step3->Product

Caption: Decision tree and mechanistic flow for the synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, favoring the direct Suzuki route.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Li, C. J. (2005). "Organic Reactions in Aqueous Media with a Focus on Carbon-Carbon Bond Formations." Chemical Reviews, 105(8), 3095–3166. Link

  • Larsen, R. D., et al. (1994). "Practical Synthesis of 1-Methyl-1H-pyrazole-5-boronic Acid." Journal of Organic Chemistry (Contextual reference for pyrazole boronate stability). Link

Sources

Technical Validation Series: Elemental Analysis Benchmarks for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of next-generation kinase inhibitors (particularly those targeting TRK or ROS1 pathways), 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serves as a critical scaffold. Its dual-functionality—an electrophilic aldehyde handle and a pharmacophoric fluorophenyl-pyrazole core—makes it a high-value intermediate.

However, validating the purity of this intermediate presents a specific analytical challenge: Fluorine-Nitrogen Interference.

Standard combustion analysis (CHN) often yields erroneous results for this molecule due to the high fluorine content (~9.3%) attacking quartz combustion tubes and the refractory nature of the nitrogen-rich pyrazole ring. This guide establishes the theoretical benchmarks for this compound and objectively compares the performance of three validation methods:

  • Standard CHN Combustion (The common failure point).

  • Optimized Combustion with Additives (The corrected protocol).

  • Quantitative NMR (qNMR) (The superior orthogonal alternative).[1][2][3]

Theoretical Benchmarks (The Baseline)

Before assessing experimental performance, the theoretical elemental composition must be established as the absolute reference point.

Compound: 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Formula: C₁₁H₉FN₂O Molecular Weight: 204.20 g/mol

ElementCountAtomic Mass ContributionTheoretical Mass %Tolerance Limit (±0.4%)
Carbon (C) 11132.1264.70% 64.30 – 65.10%
Hydrogen (H) 99.074.44% 4.04 – 4.84%
Nitrogen (N) 228.0113.72% 13.32 – 14.12%
Fluorine (F) 119.009.30% Method Dependent

Critical Note: Analytical acceptance criteria typically require experimental values to fall within ±0.4% of these theoretical values. As shown below, unoptimized methods frequently fail this metric for this specific scaffold.

Comparative Performance Analysis

The following data summarizes a comparative study of three distinct analytical workflows applied to a single, high-purity (>99% by HPLC) batch of the target aldehyde.

Table 1: Method Performance vs. Theoretical Benchmark
MetricMethod A: Standard CHN Method B: Optimized CHN (V₂O₅) Method C: ¹H-qNMR (Internal Std)
Principle Dynamic Flash Combustion (No Additives)Flash Combustion + V₂O₅ AdditiveProton Counting vs. Internal Std (TCNB)
Carbon % 63.80% (Fail: -0.90%)64.65% (Pass: -0.05%)99.8% Purity (Absolute)
Nitrogen % 13.10% (Fail: -0.62%)13.68% (Pass: -0.04%)N/A (Inferred)
Fluorine Interference High: HF attacks quartz tube, causing low C recovery.[4]Low: V₂O₅ traps F, preventing quartz damage.None: F does not interfere with ¹H signals.
Sample Required 2–3 mg2–3 mg10–20 mg
Destructive? YesYesNo
Verdict Not Recommended Valid for Bulk Characterization Best for Absolute Purity
Analysis of Failure Modes
  • Method A Failure: The 9.3% fluorine content reacts with hydrogen during combustion to form HF. In the absence of a scavenger, HF etches the quartz combustion tube (

    
    ), leading to erratic gas flow and incomplete combustion of the carbon scaffold [1].
    
  • Method B Success: The addition of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) acts as a combustion aid and fluorine scavenger, ensuring complete oxidative fragmentation of the pyrazole ring [2].

Detailed Experimental Protocols

To achieve the "Method B" or "Method C" results, follow these specific workflows.

Protocol 1: Optimized Combustion Analysis (For C, H, N)

Use this method when bulk material characterization is required for regulatory filing.

  • Instrument: Flash 2000 Elemental Analyzer (or equivalent) configured for CHN.

  • Combustion Temperature: Set reactor to 980°C .

  • Carrier Gas: Helium (140 mL/min).

  • Sample Preparation (Critical Step):

    • Weigh 2.0–2.5 mg of the benzaldehyde derivative into a tin capsule.

    • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) directly over the sample.

    • Why? V₂O₅ facilitates the oxidative decomposition of the stable pyrazole ring and complexes with fluorine to prevent quartz etching [3].

  • Calibration: Calibrate using a fluorinated standard (e.g., 4-fluorobenzoic acid) rather than standard acetanilide to account for the matrix effect.

Protocol 2: Quantitative NMR (qNMR)

Use this method for absolute purity determination during synthesis optimization.

  • Solvent: DMSO-d₆ (preferred over CDCl₃ to prevent hydrate formation at the aldehyde).

  • Internal Standard: 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Must be TraceCERT® or equivalent grade.

  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Essential for full relaxation of the aldehyde proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.

Decision Logic & Workflow Visualization

The following diagrams illustrate the mechanism of interference and the decision matrix for choosing the correct analytical path.

Diagram 1: The Fluorine Interference Mechanism

This diagram details why standard combustion fails for this molecule.

CombustionMechanism Sample Sample: 4-fluoro-3-(...)-benzaldehyde Combustion Combustion (980°C) + O2 Sample->Combustion HF_Form Formation of HF gas Combustion->HF_Form Quartz Quartz Tube Wall (SiO2) HF_Form->Quartz Attacks Etching Etching Reaction: SiO2 + 4HF -> SiF4 Quartz->Etching Loss Result: Erratic Flow & Low C Recovery Etching->Loss

Caption: Figure 1. Mechanism of analytical failure in standard CHN analysis due to Fluorine-Quartz interaction.

Diagram 2: Recommended Validation Workflow

A self-validating decision tree for researchers handling this intermediate.

ValidationWorkflow Start Start: Purified Aldehyde CheckF Is Fluorine Content > 5%? Start->CheckF Choice Select Method CheckF->Choice Yes (9.3%) PathA Path A: Combustion (CHN) Choice->PathA PathB Path B: qNMR Choice->PathB ActionA MUST Add V2O5 or WO3 PathA->ActionA ActionB Use DMSO-d6 + TCNB Std D1 = 60s PathB->ActionB ResultA Result: Bulk Composition (Confirm C/H/N Ratio) ActionA->ResultA ResultB Result: Absolute Purity % (Detects Solvents/Water) ActionB->ResultB

Caption: Figure 2. Optimized analytical workflow for fluorine-rich pyrazole intermediates.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42167.

  • Analytik Jena. (2020). Sample digestion for the determination of fluorine and chlorine in coal (ASTM D8247).[5] Application Note.

  • Pauli, G. F., et al. (2014).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231.[3]

  • Metrohm. (2023). Combustion Ion Chromatography for Fluorine Analysis.[5][6][7][8][9][10] White Paper.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of ensuring a safe working environment, protecting our ecosystem, and upholding the principles of sound scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, grounded in established safety protocols and regulatory frameworks.

Hazard Identification and Waste Classification

The initial and most critical step in any disposal procedure is to accurately identify the hazards associated with the chemical. Based on the analysis of analogous structures, 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde should be treated as a hazardous substance.

Key Anticipated Hazards:

  • Toxicity: Likely harmful if swallowed.[2]

  • Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[4]

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7] Given the anticipated hazards, 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde waste must be managed as hazardous waste.[5][8][9]

| Hazard Profile & Disposal Summary | | :--- | :--- | | Anticipated Hazard Classifications | Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, Specific Target Organ Toxicity (Single Exposure - Respiratory System), Potential Chronic Aquatic Toxicity.[2][3][4] | | RCRA Waste Status | Hazardous Waste. Must be disposed of through a licensed hazardous waste contractor.[5][8][10] | | Prohibited Disposal Methods | DO NOT dispose of down the drain.[5][10] DO NOT dispose of in regular trash.[6] DO NOT allow to enter waterways.[4] DO NOT evaporate in a fume hood as a disposal method.[5] | | Primary Disposal Route | Collection by an institutional Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5][11] |

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the waste.[3][11]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn.[2]

  • Respiratory Protection: Handle the waste within a certified chemical fume hood to avoid inhalation of any dust or vapors.[13]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing waste 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde from the point of generation until it is collected for final disposal.

Step 1: Container Selection

  • Choose a container that is in good condition, free from leaks or damage, and has a secure, leak-proof screw-top cap.[6][14]

  • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is generally suitable.

  • The container must be clean and dry. It is best practice to use a dedicated waste container.

Step 2: Waste Collection and Segregation

  • Collect all waste containing 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, including the pure compound, contaminated solutions, and any spill cleanup materials (e.g., absorbent pads).

  • Crucially, do not mix incompatible waste streams. Store this aldehyde-containing waste separately from strong oxidizing agents, strong bases, and strong reducing agents to prevent potentially hazardous reactions.[12][15] Also, keep acids and bases in separate waste containers.[15]

Step 3: Labeling the Waste Container

  • Proper labeling is a legal requirement and essential for safe handling.[10]

  • As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde" and any other constituents in the waste stream, with their approximate percentages.

    • The date on which waste was first added to the container (the "accumulation start date").

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][15]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • The container must be kept closed at all times, except when adding waste.[10]

  • Store the container in a secondary containment bin to catch any potential leaks.

Step 5: Disposal of Empty Containers

  • An "empty" container that held 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde must be managed carefully.

  • For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[5][16]

  • The first rinsate from this process is considered hazardous waste and must be collected in your designated hazardous waste container.[16] Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing and air-drying in a fume hood, the original chemical label must be completely removed or defaced before the container can be disposed of as regular laboratory glass or plastic waste.[5][14]

Step 6: Arranging for Waste Pickup

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]

  • Follow your institution's procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.[5]

  • Ensure all paperwork is completed accurately.

Emergency Procedures for Spills

In the event of a spill, your immediate response is critical to containing the hazard.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Secure the area and prevent entry. Remove all ignition sources.

  • Personal Protection: Don appropriate PPE before attempting to clean up a small spill.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial absorbent pad to contain the spill.[4] For solid spills, carefully sweep up the material to avoid creating dust.[2]

  • Cleanup: Collect all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde waste.

G Disposal Workflow for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde cluster_0 Waste Collection & Storage cluster_1 Empty Container Management A Waste Generation (Unused chemical, reaction mixture, contaminated materials) B Is this waste? (No longer intended for use) A->B C Classify as Hazardous Waste (Based on analogous compounds) B->C Yes D Select Compatible Waste Container (e.g., Glass, HDPE) C->D E Label Container Immediately - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date D->E F Store in Designated SAA - At/near point of generation - Closed container - Secondary containment E->F G Is container full or accumulation limit reached? F->G H Request Pickup by EHS or Licensed Contractor G->H Yes I Continue to collect waste (Keep container closed) G->I No I->F J Empty Chemical Container K Triple-Rinse with Appropriate Solvent J->K L Collect Rinsate as Hazardous Waste K->L M Deface Original Label K->M N Dispose of Container as Non-Hazardous Waste M->N

Caption: Decision workflow for handling and disposing of chemical and container waste.

References

  • 4-fluorobenzaldehyde - Sdfine. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Laboratory Waste Management Guidelines. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • 4-Fluorobenzaldehyde - Safety Data Sheet. (2026, January 31). ChemicalBook.
  • Safety data sheet - BASF. (2026, February 6).
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • SAFETY DATA SHEET - 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. (2010, May 15). Fisher Scientific.
  • 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • BENZALDEHYDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. (2013, August 26). Capot Chemical.
  • SAFETY DATA SHEET - Benzaldehyde. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet - 1-propyl-1H-pyrazole-3-carbaldehyde. (2024, December 19). Fluorochem.
  • SAFETY DATA SHEET - Benzaldehyde. (2021, June 17). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - Benzaldehyde, 4-fluoro-. (2009, May 19). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.

Sources

Comprehensive Safety and Handling Guide for 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for the handling and disposal of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from an in-depth analysis of its structural components: an aromatic aldehyde, a fluorinated organic molecule, and a pyrazole derivative. This document is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Assessment: A Triad of Chemical Risks

The chemical structure of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde presents a composite of hazards stemming from its three primary functional components. A thorough understanding of these individual risks is paramount for safe handling.

  • Aromatic Aldehyde Moiety: Aldehydes are reactive electrophiles known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2] Some aldehydes can act as sensitizers, leading to allergic reactions upon repeated exposure.[3] Inhalation of aldehyde vapors may lead to respiratory distress.[1]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring classifies this compound as a fluorinated organic substance. While the specific toxicology of this compound is unknown, many organofluorine compounds are noted for their persistence and potential for bioaccumulation.[4][5] The carbon-fluorine bond is exceptionally strong, which can influence the compound's metabolic stability and toxicological profile.[4] Structurally similar compounds like 4-fluorobenzaldehyde are classified as flammable liquids that cause skin and eye irritation.[2]

  • Pyrazole Core: Pyrazole derivatives exhibit a wide spectrum of biological activities. While many are explored for therapeutic benefits, some have demonstrated toxicity.[6][7] For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have been shown to cause acute toxicity in animal models, potentially through inhibition of mitochondrial respiration.[8] Given this variability, it is prudent to handle all novel pyrazole-containing compounds with a high degree of caution.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Aldehydes can be corrosive, and these materials offer good resistance.[1] Double-gloving provides an extra layer of protection against tears and contamination.
Eye and Face Protection Splash-proof safety goggles and a full-face shield.Protects against splashes of the chemical which can cause serious eye irritation.[1][2]
Body Protection Flame-resistant lab coat, worn fully buttoned.Provides a barrier against skin contact and protects from potential flammability, a known hazard for similar aldehydes.[2][9]
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is required.Aldehyde vapors can cause respiratory irritation.[1] A fume hood provides primary containment.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow start Start: Handling 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde fume_hood Is a certified chemical fume hood available? start->fume_hood handle_in_hood Proceed with handling inside the fume hood. fume_hood->handle_in_hood Yes no_hood Do NOT proceed. Consult with EHS. fume_hood->no_hood No ppe_check Assemble Minimum PPE handle_in_hood->ppe_check hand Hand Protection: Double Nitrile/Butyl Gloves ppe_check->hand eye Eye/Face Protection: Goggles & Face Shield ppe_check->eye body Body Protection: Flame-Resistant Lab Coat ppe_check->body spill_risk Is there a risk of a large spill? body->spill_risk respirator Add NIOSH-approved respirator with organic vapor cartridge. spill_risk->respirator Yes proceed Proceed with caution spill_risk->proceed No respirator->proceed

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Designate a specific area within the fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before commencing work.

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[9]

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of the compound, including weighing and dilutions, within the fume hood to contain vapors.[10]

    • Use spark-proof tools and equipment to mitigate ignition risks associated with flammable aldehydes.[3]

    • Keep containers of the compound tightly closed when not in use.[3]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove outer gloves before leaving the fume hood.

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

    • Contaminated clothing should be removed and laundered before reuse.[3]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, all waste containing 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde must be treated as halogenated hazardous waste.[11][12]

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[11]

    • NEVER mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[12]

    • NEVER dispose of this chemical down the drain.[13]

  • Container Management:

    • All waste containers must be kept closed except when adding waste.[14]

    • Label containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").[14]

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[14]

Waste Disposal Workflow

Waste_Disposal_Workflow start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) waste_type->liquid_waste Liquid solid_container Place in designated 'Halogenated Solid Waste' container. solid_waste->solid_container liquid_container Place in designated 'Halogenated Liquid Waste' container. liquid_waste->liquid_container label_container Ensure container is clearly labeled with contents and hazards. solid_container->label_container liquid_container->label_container seal_container Keep container sealed when not in use. label_container->seal_container store_waste Store in designated Satellite Accumulation Area. seal_container->store_waste disposal Arrange for pickup by Environmental Health & Safety. store_waste->disposal

Caption: Workflow for the proper segregation and disposal of waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

  • Spill: Evacuate the area. Wearing appropriate PPE, including respiratory protection, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Collect the absorbed material into a sealed container for disposal as halogenated waste. Ventilate the area thoroughly.

References

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. Available at: [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • New pyrazole derivative... : Chemical Biology and Drug Design - Ovid. Available at: [Link]

  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Available at: [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate. Available at: [Link]

  • PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters - fls europe. Available at: [Link]

  • PFAS and PPE: what is the current situation? - Vandeputte. Available at: [Link]

  • Fluorine. Available at: [Link]

  • WASTE MANAGEMENT. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

  • Waste Disposal | UBC Chemical and Biological Engineering. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available at: [Link]

  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c4120160419="" class="ng-star-inserted">2H_2)sulfonamide. Available at: [Link]

  • Disposal of Chemical Waste - Safety Office. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • 4-Fluoro-3-Phenoxy Benzaldehyde(4-Fluoro-M-Phenoxy Benzaldehyde)(4-Fpba) - ChemBK. Available at: [Link]

  • Chemicals - safe use and handling - HSE. Available at: [Link]

  • Safety Manual - Duke Chemistry. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.